Product packaging for Dimethocaine hydrochloride(Cat. No.:CAS No. 553-63-9)

Dimethocaine hydrochloride

Numéro de catalogue: B126371
Numéro CAS: 553-63-9
Poids moléculaire: 314.8 g/mol
Clé InChI: WWTWKTDXBNHESE-UHFFFAOYSA-N

Description

Dimethocaine hydrochloride, also known as DMC or larocaine, is a synthetic local anesthetic that exhibits stimulant properties similar to cocaine. It was first synthesized in 1930 by Hoffmann-La Roche and gained popularity in the 1930s as a local anesthetic in various medical fields, including dentistry and ophthalmology. Dimethocaine acts primarily by inhibiting the reuptake of dopamine in the brain, leading to increased dopamine levels and resulting in euphoric effects. This mechanism of action is akin to that of cocaine, although dimethocaine is generally considered to be less potent. Users often report effects such as euphoria, increased talkativeness, and heightened energy levels, but these are accompanied by adverse effects including tachycardia, anxiety, and insomnia. The compound is typically found as a white powder and can be administered via various routes, including inhalation and intravenous injection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27ClN2O2 B126371 Dimethocaine hydrochloride CAS No. 553-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-15-5 (Parent)
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970620
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-63-9
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Maze: A Technical Guide to Dimethocaine Hydrochloride's Interaction with Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (B1670663) hydrochloride, a synthetic analogue of cocaine, has garnered significant attention within the scientific community for its potent inhibition of the dopamine (B1211576) transporter (DAT). This technical guide provides an in-depth analysis of the mechanism of action of dimethocaine on dopamine transporters, presenting a comprehensive overview of its pharmacological profile. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of dimethocaine's intricate relationship with the dopamine transporter.

Introduction

Dimethocaine (3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate hydrochloride) is a local anesthetic with structural similarities to procaine.[1][2][3] However, its pharmacological effects extend beyond local anesthesia, exhibiting psychostimulant properties attributed to its interaction with the dopamine transporter (DAT).[1][4] The DAT is a critical presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[5][6] By inhibiting the DAT, dimethocaine increases extracellular dopamine levels, leading to its stimulant and reinforcing effects.[4] Understanding the precise mechanism of this interaction is paramount for the development of novel therapeutics and for comprehending the abuse potential of this and related compounds.

Quantitative Pharmacological Data

The affinity of dimethocaine for the dopamine transporter and its potency in inhibiting dopamine reuptake have been quantified in several key studies. This data is crucial for comparing its pharmacological profile to that of cocaine and other DAT inhibitors.

CompoundBinding Affinity (Ki) for DAT (µM)Dopamine Reuptake Inhibition (IC50) (µM)Reference
Dimethocaine Hydrochloride1.41.2[4]
Cocaine Hydrochloride0.60.7[4]

Table 1: Comparative in vitro data for this compound and cocaine hydrochloride at the dopamine transporter.[4]

Mechanism of Action at the Dopamine Transporter

Dimethocaine acts as a competitive inhibitor at the dopamine transporter.[7] It binds to the transporter protein, physically obstructing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4][5] This blockade leads to an accumulation of dopamine in the synapse, thereby potentiating and prolonging dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake (Blocked) Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Dimethocaine Dimethocaine Dimethocaine->DAT Inhibition

Figure 1: Mechanism of Dimethocaine Action at the Dopamine Synapse.

Downstream Signaling Pathways

The inhibition of the dopamine transporter by dimethocaine initiates a cascade of intracellular signaling events. While direct studies on dimethocaine's downstream effects are limited, the consequences of DAT inhibition by psychostimulants are well-documented and are presumed to be similar. The sustained elevation of extracellular dopamine leads to overstimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This can trigger alterations in the activity of key signaling molecules such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK), which in turn can modulate gene expression and synaptic plasticity.[8][9][10][11][12][13][14]

Dimethocaine Dimethocaine DAT Dopamine Transporter (DAT) Dimethocaine->DAT Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Leads to D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates PLC Phospholipase C D1R->PLC Activates D2R->AC Inhibits cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Cascade PKA->MAPK IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->MAPK CREB CREB MAPK->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Figure 2: Putative Downstream Signaling Pathways of DAT Inhibition.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and synaptosomal dopamine uptake assays.

Radioligand Binding Assay ([3H]WIN 35,428)

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (dimethocaine) for the dopamine transporter. It involves the use of a radiolabeled ligand, such as [3H]WIN 35,428, which is known to bind with high affinity to the DAT.

Detailed Methodology:

  • Membrane Preparation: Striatal tissue, rich in dopamine transporters, is homogenized and centrifuged to isolate a membrane fraction.[15]

  • Incubation: The membrane preparation is incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the unlabeled test compound (dimethocaine).[15][16]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[15]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

start Start: Striatal Tissue Homogenization centrifuge1 Centrifugation to Pellet Nuclei & Debris start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation to Pellet Membranes supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet incubation Incubate with [3H]WIN 35,428 & Dimethocaine pellet->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis end End analysis->end

Figure 3: Workflow for [3H]WIN 35,428 Radioligand Binding Assay.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).

Detailed Methodology:

  • Synaptosome Preparation: Brain tissue (typically striatum) is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate synaptosomes.[18][19][20][21][22][23]

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (dimethocaine).[18][19]

  • Uptake Initiation: [3H]Dopamine is added to initiate the uptake process.[18][19]

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.[18][19]

  • Quantification: The amount of [3H]Dopamine taken up by the synaptosomes is determined by liquid scintillation counting.[18][19]

  • Data Analysis: The concentration of the test compound that inhibits 50% of dopamine uptake (IC50) is calculated.[18]

start Start: Brain Tissue Homogenization centrifuge1 Low-Speed Centrifugation start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation to Pellet Synaptosomes supernatant1->centrifuge2 pellet Resuspend Synaptosome Pellet centrifuge2->pellet preincubation Pre-incubate with Dimethocaine pellet->preincubation uptake Add [3H]Dopamine preincubation->uptake termination Terminate Uptake by Filtration uptake->termination counting Liquid Scintillation Counting termination->counting analysis Data Analysis (IC50 Calculation) counting->analysis end End analysis->end

Figure 4: Workflow for Synaptosomal [3H]Dopamine Uptake Assay.

Structure-Activity Relationship

The chemical structure of dimethocaine, a p-aminobenzoic acid ester, is a key determinant of its activity at the dopamine transporter. Its structure can be conceptually divided into three key moieties: the lipophilic aromatic ring, the intermediate ester linkage, and the hydrophilic amino group.[2][3][24][25]

cluster_sar Structure-Activity Relationship of Dimethocaine Aromatic_Ring Lipophilic Aromatic Ring (p-aminobenzoyl group) Interaction Interacts with hydrophobic pockets of DAT Aromatic_Ring->Interaction Ester_Linkage Intermediate Ester Linkage Hydrolysis Susceptible to hydrolysis by esterases Ester_Linkage->Hydrolysis Amino_Group Hydrophilic Amino Group (diethylamino group) Ionization Ionizable at physiological pH, interacts with charged residues Amino_Group->Ionization

Figure 5: Key Structural Features of Dimethocaine for DAT Interaction.

Electrophysiological Effects

While specific electrophysiological studies on dimethocaine are scarce, the effects of cocaine on dopamine neuron firing provide a valuable framework for understanding its likely actions. In vivo electrophysiological recordings have shown that cocaine can decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra (SNc), an effect attributed to the activation of inhibitory autoreceptors following increased synaptic dopamine.[26][27][28][29] However, in awake animals, cocaine has also been observed to increase the firing rate of some dopamine neurons, highlighting the complexity of its effects in a behaving state.[15][27] It is plausible that dimethocaine would elicit similar, though perhaps less potent, changes in dopamine neuron activity.

Conclusion

This compound is a potent inhibitor of the dopamine transporter, with a binding affinity and reuptake inhibition potency approaching that of cocaine. Its mechanism of action involves competitive blockade of the DAT, leading to increased extracellular dopamine and subsequent activation of downstream signaling pathways. The structure-activity relationship of dimethocaine highlights the importance of its p-aminobenzoic acid ester scaffold for its interaction with the DAT. While further research is needed to fully elucidate its specific effects on neuronal firing and downstream signaling, the information presented in this guide provides a robust foundation for understanding the molecular pharmacology of dimethocaine at the dopamine transporter. This knowledge is critical for the development of novel therapeutic agents targeting the dopaminergic system and for assessing the abuse liability of emerging synthetic drugs.

References

In-Depth Technical Guide: Synthesis and Structural Elucidation of Dimethocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine hydrochloride, also known by the trade name Larocaine, is a local anesthetic with stimulant properties that has garnered interest in various scientific disciplines. Its structural similarity to cocaine has made it a compound of interest in forensic science and pharmacology. This technical guide provides a comprehensive overview of the synthesis of this compound and the analytical techniques employed for its structural elucidation. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis and analytical workflows are presented to serve as a valuable resource for researchers.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This can be accomplished via a Fischer esterification reaction, a well-established method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Synthesis Pathway

The overall synthetic route involves a one-step esterification followed by conversion to the hydrochloride salt.

Synthesis_Pathway PABA 4-Aminobenzoic Acid Dimethocaine_base Dimethocaine (free base) PABA->Dimethocaine_base Alcohol 3-(Diethylamino)-2,2-dimethyl-1-propanol Alcohol->Dimethocaine_base Catalyst H₂SO₄ (catalyst) Catalyst->Dimethocaine_base Solvent Toluene (B28343) (reflux) Solvent->Dimethocaine_base Dimethocaine_HCl This compound Dimethocaine_base->Dimethocaine_HCl HCl HCl in Ether HCl->Dimethocaine_HCl

Synthesis of this compound.
Experimental Protocol: Fischer Esterification

This protocol is adapted from established Fischer esterification procedures for similar compounds[1][2][3][4].

Materials:

  • 4-Aminobenzoic acid

  • 3-(Diethylamino)-2,2-dimethyl-1-propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and 3-(diethylamino)-2,2-dimethyl-1-propanol (1.2 equivalents) in toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by washing with a 10% sodium carbonate solution until the aqueous layer is basic.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure to yield crude Dimethocaine free base.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Salt Formation: Dissolve the purified Dimethocaine free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Structural Elucidation

The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

The following workflow outlines the process of structural confirmation.

Analytical_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesized Product (Dimethocaine HCl) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure of This compound NMR->Structure IR->Structure MS->Structure

Workflow for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆) [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.64d2HAromatic (ortho to -COO)
6.56d2HAromatic (ortho to -NH₂)
5.96s2H-NH₂
3.88s2H-OCH₂-
2.47q4H-N(CH₂CH₃)₂
2.28s2H-C(CH₃)₂CH₂N-
0.91t6H-N(CH₂CH₃)₂
0.89s6H-C(CH₃)₂-

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆) [5]

Chemical Shift (δ) ppmAssignment
165.8C=O (Ester)
153.5Aromatic C-NH₂
130.9Aromatic CH (ortho to -COO)
116.0Aromatic C-COO
112.7Aromatic CH (ortho to -NH₂)
69.5-OCH₂-
61.1-C(CH₃)₂CH₂N-
48.6-N(CH₂CH₃)₂
36.1-C(CH₃)₂-
23.0-C(CH₃)₂
12.1-N(CH₂CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for this compound [5]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (aromatic amine)
2970-2850MediumC-H stretch (aliphatic)
1710StrongC=O stretch (ester)
1605StrongC=C stretch (aromatic)
1275StrongC-O stretch (ester)
1170StrongC-N stretch (aromatic amine)
845Strongp-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Major Fragments in the EI Mass Spectrum of Dimethocaine [5]

m/zProposed Fragment
278[M]⁺ (Molecular Ion)
120[H₂NC₆H₄CO]⁺
92[C₆H₄NH₂]⁺
86[CH₂=N(CH₂CH₃)₂]⁺
65[C₅H₅]⁺
58[C₃H₈N]⁺

Conclusion

This technical guide has detailed the synthesis of this compound via Fischer esterification and outlined the key analytical techniques for its comprehensive structural elucidation. The provided experimental protocol, along with the tabulated spectroscopic data, offers a solid foundation for researchers and professionals working with this compound. The application of NMR, IR, and MS allows for unambiguous confirmation of the molecular structure of this compound.

References

The Rise and Fall of a Cocaine Analogue: A Technical History of Dimethocaine as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine, also known under the trade name Larocaine, emerged in the early 20th century as a synthetic alternative to cocaine for local anesthesia. Its structural similarity to cocaine, and by extension to the later synthesized procaine, placed it within a critical period of anesthetic development. This technical guide delves into the historical context of Dimethocaine's use in research, presenting available quantitative data on its activity, detailing historical experimental protocols, and visualizing its mechanism of action. While its clinical use was short-lived due to its psychoactive properties and potential for abuse, the study of Dimethocaine provides valuable insights into the structure-activity relationships of local anesthetics and the ongoing quest for safer and more effective pain management agents.

Historical Development and Decline

Dimethocaine was first synthesized in 1930 by the Hoffmann-La Roche company.[1] It was subsequently marketed as Larocaine and gained a degree of popularity in the 1930s as a local anesthetic, particularly in the fields of dentistry, ophthalmology, and otolaryngology.[1][2] The impetus for the development of synthetic local anesthetics like Dimethocaine stemmed from the desire to replicate the anesthetic properties of cocaine without its significant side effects, including toxicity and addictiveness.[3]

However, by the 1940s, Dimethocaine was withdrawn from the market.[1][2] The very properties that made it an effective anesthetic—its ability to block nerve conduction—were intrinsically linked to its psychoactive effects, which mimicked those of cocaine, leading to a risk of addiction.[1][2] In modern times, Dimethocaine has resurfaced as a recreational drug, often marketed as a "legal" substitute for cocaine.[1]

Comparative Pharmacological Data

Quantitative data on the local anesthetic potency of Dimethocaine is scarce in contemporary scientific literature, largely due to its early withdrawal from clinical use. However, research into its psychoactive effects has yielded data on its interaction with the dopamine (B1211576) transporter (DAT), a key target shared with cocaine. This data provides a basis for comparing its potency in this context.

CompoundParameterValueSpecies/SystemReference
Dimethocaine IC50 (DAT Inhibition) 1.2 µMRat striatal synaptosomes[4]
Ki (DAT Binding) 1.4 µMRhesus monkey brain tissue[1]
LD50 (subcutaneous) 380 mg/kgMouse[1]
LD50 (intravenous) 40 mg/kgMouse[1]
Cocaine IC50 (DAT Inhibition) 0.7 µMRat striatal synaptosomes[4]
Ki (DAT Binding) 0.6 µMRhesus monkey brain tissue[1]
Procaine Dopamine Uptake Inhibition Partial inhibition at 100 µMRat striatal synaptosomes[4]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including Dimethocaine, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of action potentials, thereby blocking the transmission of nerve impulses perceived as pain.

The process can be summarized in the following steps:

  • Diffusion and Penetration: The un-ionized, lipid-soluble form of the local anesthetic molecule diffuses across the nerve cell membrane into the axoplasm.

  • Re-equilibration: Once inside the slightly more acidic axoplasm, an equilibrium is re-established, with a portion of the molecules becoming ionized (protonated).

  • Channel Binding: The ionized form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.

  • Channel Blockade: This binding stabilizes the sodium channel in an inactive state, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • Conduction Blockade: The prevention of depolarization halts the propagation of the action potential along the nerve fiber.

This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the local anesthetic has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during high-frequency nerve stimulation.

LocalAnesthetic_Pathway cluster_membrane Nerve Membrane cluster_action Effect LA_H_ext LA-H+ (Ionized) LA_ext LA (Unionized) LA_H_ext->LA_ext LA_int LA (Unionized) LA_ext->LA_int mem_node LA_H_int LA-H+ (Ionized) LA_int->LA_H_int Protonation Na_Channel Voltage-Gated Sodium Channel LA_H_int->Na_Channel Binds to intracellular site Blocked_Na_Channel Blocked Sodium Channel Na_Channel->Blocked_Na_Channel Blockade No_Na_Influx No Na+ Influx Blocked_Na_Channel->No_Na_Influx No_Depolarization No Depolarization No_Na_Influx->No_Depolarization Conduction_Block Nerve Conduction Blocked No_Depolarization->Conduction_Block

Mechanism of Local Anesthetic Action on Sodium Channels.

Historical Experimental Protocols for Assessing Local Anesthetic Activity

Rabbit Cornea Test (Surface Anesthesia)

This test assesses the efficacy of a topical anesthetic.

  • Animal Model: Albino rabbits.

  • Procedure:

    • The rabbit is gently restrained.

    • The cornea of one eye is lightly touched with a fine, non-injurious object (e.g., a horsehair or a piece of cotton) to elicit a blink reflex, establishing a baseline.

    • A solution of the test anesthetic (e.g., Dimethocaine hydrochloride) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • At regular intervals (e.g., every 5 minutes), the cornea is stimulated as in the baseline measurement.

    • The onset of anesthesia is recorded as the time when the blink reflex is abolished.

    • The duration of anesthesia is the time from the onset until the return of the blink reflex.

  • Data Collected: Onset of action (minutes), duration of action (minutes).

Guinea Pig Intradermal Wheal Assay (Infiltration Anesthesia)

This method evaluates the effectiveness of an anesthetic when injected into the skin.

  • Animal Model: Guinea pigs.

  • Procedure:

    • The hair on the back of the guinea pig is clipped.

    • A small volume (e.g., 0.1-0.25 mL) of the anesthetic solution is injected intradermally, raising a small wheal.

    • At set intervals, the center of the wheal is stimulated with a sharp object (e.g., a pin or needle), and the animal's reaction (flinching or crying out) is observed.

    • The absence of a reaction indicates successful anesthesia.

  • Data Collected: Onset of anesthesia, duration of anesthesia, and potency (determined by the lowest concentration that produces a block).

Rat Sciatic Nerve Block (Conduction Anesthesia)

This model assesses the ability of an anesthetic to block conduction in a major nerve trunk.

  • Animal Model: Rats.

  • Procedure:

    • The rat is anesthetized.

    • The sciatic nerve in the thigh is surgically exposed or located via anatomical landmarks.

    • The anesthetic solution is injected in close proximity to the nerve.

    • The degree of motor and sensory block is assessed at regular intervals after the animal recovers from general anesthesia.

    • Motor block can be evaluated by observing for limb paralysis or by testing the animal's ability to grip or bear weight.

    • Sensory block is assessed by applying a noxious stimulus (e.g., a pinch or heat) to the paw and observing for a withdrawal reflex.

  • Data Collected: Onset, duration, and extent of motor and sensory blockade.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rabbit, Guinea Pig, Rat) Baseline Establish Baseline Response to Stimulus Animal_Model->Baseline Anesthetic_Prep Prepare Anesthetic Solutions (Varying Concentrations) Administer Administer Anesthetic (Topical, Intradermal, or Nerve Block) Anesthetic_Prep->Administer Baseline->Administer Assess Assess Anesthetic Effect at Regular Intervals Administer->Assess Record_Onset Record Onset of Anesthesia Assess->Record_Onset Record_Duration Record Duration of Anesthesia Assess->Record_Duration Determine_Potency Determine Potency (e.g., EC50) Record_Duration->Determine_Potency Compare Compare with Control and Reference Anesthetics Determine_Potency->Compare

General Workflow for Preclinical Assessment of Local Anesthetics.

Conclusion

Dimethocaine represents a fascinating chapter in the history of local anesthesia. Developed as a promising synthetic alternative to cocaine, its clinical utility was ultimately overshadowed by its inherent psychoactive and addictive properties. The historical experimental models used to assess its efficacy laid the groundwork for modern preclinical anesthetic research. While detailed quantitative data on its local anesthetic effects are limited, the available information on its interaction with the dopamine transporter underscores the close relationship between its anesthetic and psychoactive mechanisms. For contemporary researchers, the story of Dimethocaine serves as a crucial reminder of the complex interplay between desired therapeutic effects and off-target activities in drug development, particularly within the realm of neuropharmacology.

References

A Comparative Neurochemical Analysis of Dimethocaine Hydrochloride and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) hydrochloride, also known as larocaine, is a local anesthetic with stimulant properties that has gained attention as a legal substitute for cocaine in some regions.[1] Structurally, it is a p-aminobenzoic acid ester, distinguishing it from the tropane (B1204802) alkaloid structure of cocaine.[1] Both compounds exert their primary psychoactive effects by modulating monoamine neurotransmitter systems in the central nervous system. This technical guide provides a detailed comparative analysis of the neurochemical profiles of dimethocaine hydrochloride and cocaine, with a focus on their interactions with the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

Both cocaine and dimethocaine function as monoamine reuptake inhibitors.[2][3] They bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reabsorption of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[3][4] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. The reinforcing and stimulant effects of both substances are primarily attributed to their potent inhibition of the dopamine transporter in the brain's reward pathways.[5][6]

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and cocaine at the three major monoamine transporters.

Table 1: Binding Affinities (Ki) at Monoamine Transporters (in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Dimethocaine HCl 1.4[2]Data not availableData not available
Cocaine 0.23 - 0.6[2][4]~0.48[4]~0.74[4]

Table 2: Inhibitory Concentrations (IC50) for Monoamine Uptake (in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Dimethocaine HCl 1.2[2][7][8]Data not availableData not available
Cocaine 0.7[2][7][8]~0.67[9]~0.68[9]

Note: The Ki and IC50 values for cocaine can vary between studies due to different experimental conditions and methodologies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by these compounds and a typical experimental workflow for their characterization.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Packaging Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT Dopamine Transporter (DAT) Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Signaling_Cascade Dopamine_Receptor->Signaling_Cascade Activation Cocaine_Dimethocaine Cocaine or Dimethocaine Cocaine_Dimethocaine->DAT Blockade

Monoamine Transporter Blockade Signaling Pathway

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Transfected Cell Lines (HEK293 expressing DAT, NET, or SERT) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Uptake_Assay [3H]Monoamine Uptake Assay Cell_Culture->Uptake_Assay Binding_Assay Radioligand Binding Assay (e.g., [3H]WIN 35,428 for DAT) Membrane_Prep->Binding_Assay Data_Analysis_Invitro Calculation of Ki and IC50 Binding_Assay->Data_Analysis_Invitro Uptake_Assay->Data_Analysis_Invitro Animal_Model Rodent Model (e.g., Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Model->Surgery Microdialysis In Vivo Microdialysis (Striatum) Surgery->Microdialysis Sample_Collection Dialysate Collection Microdialysis->Sample_Collection HPLC HPLC-ECD Analysis Sample_Collection->HPLC Data_Analysis_Invivo Quantification of Dopamine Levels HPLC->Data_Analysis_Invivo

Experimental Workflow for Neurochemical Profiling

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporters.

a. Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Test compound (Dimethocaine HCl or Cocaine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Unlabeled competing ligand for determination of non-specific binding (e.g., GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound at varying concentrations, buffer alone (for total binding), or a high concentration of the unlabeled competing ligand (for non-specific binding).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general procedure for measuring extracellular dopamine levels in the rat striatum following administration of a test compound.

a. Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g).

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane).

  • Microdialysis probes (e.g., CMA 12).

  • Guide cannulae.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (Dimethocaine HCl or Cocaine).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

b. Procedure:

  • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe by reverse dialysis).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period.

  • HPLC-ECD Analysis: Inject the collected dialysate samples into the HPLC-ECD system to separate and quantify the dopamine concentration.

  • Data Analysis: Calculate the basal dopamine concentration from the baseline samples. Express the post-administration dopamine levels as a percentage of the baseline to normalize the data.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe.

Conclusion

This compound and cocaine share a primary neurochemical mechanism as dopamine reuptake inhibitors, which underlies their stimulant and reinforcing properties. However, quantitative data reveals that dimethocaine is less potent at the dopamine transporter compared to cocaine. Cocaine exhibits a broader spectrum of activity, inhibiting the norepinephrine and serotonin transporters with similar potency to its action on the dopamine transporter. The lack of comprehensive quantitative data for dimethocaine's interaction with the norepinephrine and serotonin transporters highlights a significant gap in the understanding of its full neurochemical profile. Further research is warranted to fully elucidate the comparative pharmacology of these two compounds, which will be crucial for informing public health and regulatory decisions regarding dimethocaine. The detailed experimental protocols provided in this guide offer a framework for conducting such essential research.

References

In Vitro Binding Affinity of Dimethocaine Hydrochloride to the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic local anesthetic with psychoactive effects that mimic those of cocaine.[1] Its stimulant properties are primarily attributed to its interaction with the dopamine (B1211576) transporter (DAT), a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft.[2][3] By inhibiting DAT, dimethocaine increases extracellular dopamine levels, leading to its characteristic stimulant effects.[1][3] This guide provides a comprehensive overview of the in vitro binding affinity of dimethocaine hydrochloride to DAT, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of dimethocaine for the dopamine transporter has been quantified in vitro, with studies directly comparing its potency to that of cocaine. The key metrics used to express binding affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

CompoundRadioligandAssay TypeKi (µM)IC50 (µM)
Dimethocaine[3H]CFTBinding Assay1.4-
Dimethocaine[3H]DopamineUptake Assay-1.2
Cocaine[3H]CFTBinding Assay0.6-
Cocaine[3H]DopamineUptake Assay-0.7

Data sourced from a study determining the effects of selected local anesthetics on dopamine transporter activity.[4]

Experimental Protocols

The determination of the in vitro binding affinity of dimethocaine for DAT is typically achieved through competitive radioligand binding assays.[2][5] This method measures the ability of a test compound (dimethocaine) to displace a known radiolabeled ligand that has a high affinity for DAT.

Key Components and Steps:
  • Biological Preparation:

    • Source of DAT: The assays utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically modified to stably express the human dopamine transporter (hDAT).[2] Alternatively, membrane preparations from brain regions rich in DAT, such as the striatum, can be used.[5]

    • Membrane Preparation: If using cell lines or tissue, the cell membranes containing the dopamine transporters are isolated through a process of homogenization and centrifugation.[2][6]

  • Radioligand:

    • A radiolabeled compound with high and specific affinity for DAT is required. A commonly used radioligand is [3H]WIN 35,428 or [3H]CFT (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane), which are cocaine analogs.[2][4]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.[2][6]

    • Each well contains:

      • A fixed concentration of the membrane preparation expressing DAT.

      • A fixed concentration of the radioligand (e.g., [3H]CFT).

      • Varying concentrations of the unlabeled test compound (this compound).

    • Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[6][7]

  • Separation of Bound and Unbound Radioligand:

    • Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution.[6]

    • The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Quantification:

    • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[6]

  • Data Analysis:

    • The data is analyzed to determine the concentration of dimethocaine that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for DAT.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro competitive binding assay to determine the affinity of a compound for the dopamine transporter.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dat DAT Source (e.g., hDAT-expressing cells) prep_mem Membrane Preparation prep_dat->prep_mem assay_mix Incubation: DAT Membranes + Radioligand + Dimethocaine prep_mem->assay_mix prep_ligand Radioligand (e.g., [3H]CFT) prep_ligand->assay_mix prep_compound Dimethocaine HCl (Varying Concentrations) prep_compound->assay_mix analysis_filter Rapid Filtration (Separation) assay_mix->analysis_filter analysis_count Scintillation Counting analysis_filter->analysis_count analysis_data Data Analysis (IC50 & Ki Determination) analysis_count->analysis_data

Caption: Workflow of an in vitro competitive binding assay for DAT.

This technical guide provides a focused overview of the in vitro binding affinity of this compound to the dopamine transporter. The presented data and protocols are essential for researchers and professionals involved in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine transporters.

References

The Pharmacological Profile of Dimethocaine: A Cocaine Analogue Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic derivative of procaine (B135) and a structural analogue of cocaine.[1][2] Originally developed as a local anesthetic, its potent stimulant effects on the central nervous system, mediated primarily through the inhibition of the dopamine (B1211576) transporter (DAT), have led to its emergence as a recreational drug and a compound of significant interest in pharmacological research.[1][3][4] This technical guide provides an in-depth analysis of the pharmacological properties of dimethocaine, with a direct comparison to its notorious counterpart, cocaine. We will delve into its pharmacodynamics and pharmacokinetics, present key quantitative data in a comparative format, and outline detailed experimental protocols for its evaluation.

Pharmacodynamics: A Tale of Two Transporters

The primary mechanism of action for both dimethocaine and cocaine is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations, particularly in reward-related brain regions like the nucleus accumbens.[1][2][3] This action is the principal driver of their stimulant and reinforcing effects.[1][2] Additionally, as local anesthetics, both compounds exhibit activity as sodium channel blockers, contributing to their anesthetic properties and potential cardiotoxicity.[2][5]

Dopamine Transporter (DAT) Inhibition

In vitro studies have consistently demonstrated that dimethocaine is a potent inhibitor of dopamine uptake, with a potency that is comparable to or slightly less than that of cocaine.[1][6][7] While the affinity of dimethocaine for the dopamine transporter is generally reported to be lower than that of cocaine, its efficacy in inhibiting dopamine reuptake is remarkably similar.[1][2] This suggests that a higher concentration of dimethocaine may be required to achieve the same level of DAT occupancy as cocaine, but once bound, it is nearly as effective at blocking dopamine transport.[1][2]

Sodium Channel Blockade

Both dimethocaine and cocaine function as local anesthetics by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons.[8][9] This action is responsible for the numbing sensation associated with their local application. The cardiotoxicity of cocaine is, in part, attributed to its sodium channel blocking effects on cardiac myocytes.[2][10] While there are reports of cocaine's affinity for sodium channels, specific quantitative data for dimethocaine's sodium channel blocking activity is less readily available, though it is presumed to contribute to its overall pharmacological profile and potential toxicity.[5][11]

Quantitative Pharmacological Data

To facilitate a direct comparison of the pharmacological properties of dimethocaine and cocaine, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Dopamine Transporter (DAT) Activity

CompoundAssayPreparationK_i (μM)IC_50 (μM)Reference(s)
Dimethocaine [³H]CFT BindingRat Striatum1.4-[6]
[³H]Dopamine UptakeRat Striatum-1.2[6]
Cocaine [³H]CFT BindingRat Striatum0.6-[6]
[³H]Dopamine UptakeRat Striatum-0.7[6]
Resting hH1 Na+ ChannelsHEK 293t cells-235[11]
Inactivated hH1 Na+ ChannelsHEK 293t cells-10[11]
Open hNa_v1.5 Channels (K_D)Xenopus oocytes-122[2]
Inactivated hNa_v1.5 Channels (K_D)Xenopus oocytes-3.4[2][12]

Table 2: In Vivo Dopaminergic and Behavioral Effects

CompoundSpeciesModelEndpointDose/ConcentrationEffectReference(s)
Dimethocaine RatIn Vivo Microdialysis (Striatum)Dopamine Efflux1 mM~12-fold increase[6][7]
MouseLocomotor ActivityIncreased Locomotion10-40 mg/kg (IP)Significant increase[13]
MouseConditioned Place PreferenceTime in Drug-Paired Side10-40 mg/kg (IP)Significant increase[13]
RatDrug DiscriminationSubstitution for Cocaine-Full substitution[14][15]
Cocaine RatIn Vivo Microdialysis (Striatum)Dopamine Efflux0.1 mM~12-fold increase[6][7]
RatDrug DiscriminationTraining Dose10 mg/kg-[14][15]

Pharmacokinetics and Metabolism

Dimethocaine is typically administered intravenously or nasally, as oral ingestion leads to rapid hydrolysis.[1] Its effects are reported to have a rapid onset, with peak effects occurring within 10 to 20 minutes and lasting for about an hour.[1][2]

The metabolism of dimethocaine has been studied in rats and involves several key pathways. The primary Phase I reactions include ester hydrolysis, de-ethylation, and hydroxylation of the aromatic ring.[8][16] Phase II reactions mainly involve N-acetylation and glucuronidation.[1] The N-acetylation is primarily catalyzed by the N-acetyltransferase 2 (NAT2) isozyme, while various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4) are involved in the initial metabolic steps.[3][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of dimethocaine and other cocaine analogues.

Dopamine Transporter (DAT) Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (K_i) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]CFT)

  • Test compound (Dimethocaine) and a reference compound (Cocaine)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding agent (e.g., 10 µM benztropine)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound. Include tubes with only buffer and radioligand (total binding) and tubes with buffer, radioligand, and a high concentration of a non-specific binding agent (non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Dopamine Uptake Assay

Objective: To measure the potency (IC_50) of a test compound to inhibit the uptake of dopamine into synaptosomes.

Materials:

  • Rat striatal synaptosomes

  • [³H]Dopamine

  • Test compound (Dimethocaine) and a reference compound (Cocaine)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or reference compound in uptake buffer.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC_50 value by plotting the percentage of inhibition of dopamine uptake against the log concentration of the test compound.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (Dimethocaine)

Procedure:

  • Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1] After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration and plot the results over time.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

DAT_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopa DOPA DA Dopamine Dopa->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) AP Action Potential AP->DA_vesicle Ca2+ influx DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA_synapse->DA_receptor Binding DA_reuptake Reuptake Signaling Postsynaptic Signaling DA_receptor->Signaling Dimethocaine Dimethocaine/ Cocaine Dimethocaine->DAT Inhibition Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_verification Histological Verification Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer Dimethocaine Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC Analyze Dopamine via HPLC-ED Post_Drug_Collection->HPLC Data_Analysis Calculate % Change from Baseline HPLC->Data_Analysis Histology Verify Probe Placement Drug_Discrimination cluster_training Training Phase cluster_testing Testing Phase cluster_interpretation Interpretation Cocaine_Lever Cocaine Administration -> Press 'Drug' Lever -> Receive Reward Saline_Lever Saline Administration -> Press 'Vehicle' Lever -> Receive Reward Dimethocaine_Admin Administer Dimethocaine (Test Drug) Lever_Choice Animal Chooses Lever Dimethocaine_Admin->Lever_Choice Drug_Lever_Press Presses 'Drug' Lever Lever_Choice->Drug_Lever_Press Generalization Vehicle_Lever_Press Presses 'Vehicle' Lever Lever_Choice->Vehicle_Lever_Press Discrimination Full_Substitution Full Substitution: Dimethocaine has Cocaine-like effects Drug_Lever_Press->Full_Substitution No_Substitution No Substitution: Dimethocaine does not have Cocaine-like effects Vehicle_Lever_Press->No_Substitution

References

Initial Toxicity Screening of Dimethocaine Hydrochloride in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine hydrochloride, a synthetic derivative of cocaine, has emerged as a substance of interest due to its stimulant properties and potential for abuse. As with any novel psychoactive substance, a thorough evaluation of its toxicological profile is imperative. This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of this compound. While specific cytotoxicity data for this compound is not extensively available in public literature, this guide draws upon established protocols for analogous compounds, such as cocaine, to offer a robust framework for researchers. The focus is on providing detailed experimental protocols for common cytotoxicity assays, guidance on data presentation, and visualization of key experimental workflows and potential signaling pathways involved in the cellular response to dopamine (B1211576) reuptake inhibitors.

Introduction

Dimethocaine (DMC), also known as larocaine, acts as a dopamine reuptake inhibitor, a mechanism it shares with cocaine, leading to similar stimulant effects.[1][2] Its increasing prevalence necessitates a clear understanding of its potential cytotoxic effects. In vitro cell culture models provide a crucial first step in toxicological assessment, offering a rapid and cost-effective means to evaluate a compound's impact on cellular viability and function.[3][4] This guide outlines the essential assays and methodologies for an initial toxicity screening of this compound.

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound. The following are standard and well-validated in vitro cytotoxicity assays.

Cell Culture

The choice of cell line is critical and should be relevant to the anticipated target organs of toxicity. For a compound like Dimethocaine, neuronal and hepatic cell lines are of particular interest.

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma). These cells are widely used in neurotoxicity studies.[5][6]

  • Hepatic Cell Lines: HepG2 (human hepatoma). Given that the liver is a primary site of drug metabolism, assessing hepatotoxicity is crucial.[7][8]

Cells should be cultured in their recommended media and conditions (e.g., temperature, CO2 concentration) and passaged regularly to maintain logarithmic growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for specific time points (e.g., 24, 48, and 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.[11]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[5]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayExposure Time (hours)IC50 (µM)
SH-SY5YMTT24Data to be determined
48Data to be determined
72Data to be determined
LDH24Data to be determined
48Data to be determined
72Data to be determined
HepG2MTT24Data to be determined
48Data to be determined
72Data to be determined
LDH24Data to be determined
48Data to be determined
72Data to be determined

Note: This table is a template. The actual IC50 values would need to be determined experimentally.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis start Start culture Cell Culture (e.g., SH-SY5Y, HepG2) start->culture seed Seed Cells in 96-well Plates culture->seed treat Add Dimethocaine HCl (Concentration Gradient) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh read Measure Absorbance mtt->read ldh->read calc Calculate % Viability & IC50 Values read->calc end End calc->end

Caption: Experimental workflow for in vitro cytotoxicity screening.

Dopamine_Reuptake_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Dimethocaine Dimethocaine HCl Dimethocaine->DAT Inhibition Signaling Downstream Signaling (Potential Cytotoxicity) Dopamine_Receptor->Signaling

Caption: Mechanism of dopamine reuptake inhibition by Dimethocaine.

Conclusion

This technical guide provides a foundational framework for conducting the initial in vitro toxicity screening of this compound. By employing a panel of relevant cell lines and utilizing well-established cytotoxicity assays such as the MTT and LDH assays, researchers can obtain crucial preliminary data on the potential cytotoxic effects of this compound. The provided experimental protocols, data presentation templates, and visualizations of workflows and potential mechanisms of action are intended to guide the design and execution of these essential toxicological studies. Further investigations into specific mechanisms of cell death (e.g., apoptosis, necrosis) and organ-specific toxicity will be necessary to build a comprehensive safety profile for this compound.

References

A Technical Review of the Psychoactive Effects of Dimethocaine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic local anesthetic and a structural analog of cocaine. It has gained attention as a "new psychoactive substance" (NPS) due to its stimulant and reinforcing effects, which mimic those of cocaine.[1][2] This technical guide provides an in-depth review of the psychoactive profile of Dimethocaine hydrochloride as characterized in preclinical animal models. The findings consistently demonstrate that Dimethocaine produces a spectrum of cocaine-like behavioral effects, including increased locomotor activity, conditioned place preference, and full substitution in drug discrimination paradigms. These effects are primarily attributed to its action as a dopamine (B1211576) reuptake inhibitor. This document summarizes key quantitative data, details the experimental protocols used in these assessments, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Dopamine Transporter Inhibition

The primary pharmacological target of Dimethocaine, similar to cocaine, is the dopamine transporter (DAT).[1][3][4] In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then cleared from the synaptic cleft via reuptake by the DAT on the presynaptic neuron.[5]

Dimethocaine binds to the DAT and inhibits this reuptake process.[1] This action leads to an accumulation of extracellular dopamine in the synaptic cleft, particularly within the brain's reward pathways, such as the nucleus accumbens.[5] The resulting enhanced and prolonged stimulation of postsynaptic dopamine receptors is the neurochemical basis for Dimethocaine's reinforcing, stimulant, and abuse-related behavioral effects.[3][6] Studies in squirrel monkeys have further shown that the cocaine-like discriminative stimulus effects of Dimethocaine are fully blocked by a dopamine D1 receptor antagonist, confirming the critical role of the dopamine system in its psychoactive profile.[7]

Figure 1: Dopaminergic Synapse & Dimethocaine's Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da DOPA Decarboxylase vesicle Synaptic Vesicle (contains DA) da->vesicle VMAT2 synapse Synaptic Cleft vesicle->synapse Release dat Dopamine Transporter (DAT) receptor Dopamine Receptor (e.g., D1) signal Postsynaptic Signal (Reward, Stimulation) receptor->signal synapse->dat Reuptake synapse->receptor Binding dmc Dimethocaine dmc->dat Blocks

Caption: Dopaminergic synapse showing Dimethocaine blocking the DAT.

Psychoactive Effects in Animal Models

The cocaine-like properties of Dimethocaine have been evaluated across several standard behavioral paradigms in animal models.

Locomotor Activity

An increase in spontaneous locomotor activity is a hallmark of psychostimulant drugs.[8] Studies in mice show that Dimethocaine produces a significant, dose-dependent increase in locomotor activity, an effect not observed with the structurally related but non-psychoactive local anesthetic, procaine.[6][9]

Table 1: Effects of Dimethocaine on Locomotor Activity

Animal ModelRoute of AdministrationDose Range (mg/kg)Outcome
MiceIntraperitoneal (IP)10 - 40Significant increase in locomotor activity.[6][9]
  • Apparatus: A square arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically track the animal's movement.[10]

  • Habituation: The animal is typically placed in the arena for a set period (e.g., 30 minutes) on a day prior to testing to acclimate to the novel environment.

  • Procedure: On the test day, animals are administered this compound or a vehicle control (e.g., saline) via the specified route (e.g., IP injection).[10]

  • Data Collection: Immediately following injection, the animal is placed in the center of the open field, and its activity (e.g., total distance traveled, horizontal movements, vertical movements/rearing) is recorded for a defined period (e.g., 30-60 minutes).[8][10]

Figure 2: Locomotor Activity Experimental Workflow start Start habituation Habituation: Animal explores open field arena start->habituation dosing Dosing Day: Inject Animal with Dimethocaine or Vehicle habituation->dosing placement Immediately place animal in open field arena dosing->placement record Record locomotor activity (e.g., 60 minutes) using infrared beams placement->record analysis Data Analysis: Compare distance traveled between groups record->analysis end End analysis->end

Caption: Workflow for assessing Dimethocaine-induced locomotor activity.

Reinforcing Effects: Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or reinforcing properties of a drug.[11][12] Dimethocaine has been shown to induce a significant conditioned place preference in mice, indicating that the animals associate the drug-paired environment with a rewarding experience.[6][9] This reinforcing effect further supports its abuse potential.

Table 2: Reinforcing Effects of Dimethocaine in CPP

Animal ModelRoute of AdministrationDose Range (mg/kg)Outcome
MiceIntraperitoneal (IP)10 - 40Significant increase in time spent on the drug-paired side.[6][9]
  • Apparatus: A multi-compartment chamber where at least two compartments are made distinct by differing visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues.[13][14]

  • Phase 1: Pre-Test (Baseline Preference): The animal is placed in a neutral central area and allowed to freely explore all compartments for a set time (e.g., 15 minutes). The time spent in each distinct compartment is recorded to establish any initial bias.[14][15]

  • Phase 2: Conditioning (4-8 days): On alternating days, the animal receives an injection of Dimethocaine and is immediately confined to one compartment. On the other days, it receives a vehicle injection and is confined to the opposite compartment.[13][14] The drug-compartment pairing is counterbalanced across subjects.

  • Phase 3: Post-Test (Expression): The day after the final conditioning session, the animal is again placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[15] A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a rewarding effect.[12]

Figure 3: Conditioned Place Preference (CPP) Workflow cluster_phases Experimental Phases cluster_conditioning Phase 2: Conditioning (Alternating Days) pre_test Phase 1: Pre-Test Measure baseline time in Compartment A vs. B drug_day Drug Day: Inject Dimethocaine, confine to Comp. A pre_test->drug_day vehicle_day Vehicle Day: Inject Saline, confine to Comp. B pre_test->vehicle_day post_test Phase 3: Post-Test (Drug-Free) Measure time spent in Compartment A vs. B drug_day->post_test vehicle_day->post_test analysis Analysis: Calculate Preference Score (Post-Test Time - Pre-Test Time) post_test->analysis

Caption: The three-phase workflow of a Conditioned Place Preference study.

Subjective Effects: Drug Discrimination

Drug discrimination assays assess the interoceptive (subjective) effects of a compound. Animals are trained to recognize the internal state produced by a specific drug and report it through an operant response.[16] Studies in both rats and squirrel monkeys have demonstrated that Dimethocaine fully and dose-dependently substitutes for cocaine, indicating that it produces highly similar subjective effects.[7][16][17]

Table 3: Cocaine-like Subjective Effects of Dimethocaine

Animal ModelTraining Drug (Dose)Test DrugDose Range (mg/kg)Outcome
Sprague-Dawley RatsCocaine (10 mg/kg)DimethocaineNot specifiedFull, dose-dependent substitution.[16][17]
Squirrel MonkeysCocaine (0.3 mg/kg)Dimethocaine0.1 - 3.0Full, dose-dependent substitution.[7]
  • Apparatus: A standard two-lever operant conditioning chamber where lever presses can be rewarded (e.g., with a food pellet).[16]

  • Training: Animals are trained to press one lever (the "drug lever") to receive a reward after being administered the training drug (e.g., 10 mg/kg cocaine). On alternate sessions, they are trained to press the other lever (the "vehicle lever") after receiving a vehicle injection (e.g., saline).[16][18] Training continues until a high level of accuracy is achieved.

  • Testing: Once trained, a test session is conducted where the animal is administered a specific dose of the test drug (Dimethocaine). The animal is then placed in the chamber, and the percentage of responses made on the drug-appropriate lever is recorded.

  • Result: Full substitution is defined as a high percentage (typically >80%) of responses on the drug lever, indicating the test drug produces subjective effects indistinguishable from the training drug.[7]

Figure 4: Drug Discrimination Experimental Workflow cluster_training Training Phase cocaine Inject Cocaine -> Press 'Drug Lever' -> Get Reward test Test Phase cocaine->test saline Inject Saline -> Press 'Vehicle Lever' -> Get Reward saline->test inject_dmc Inject Dimethocaine (various doses) test->inject_dmc measure Measure % of presses on 'Drug Lever' inject_dmc->measure result Result Interpretation measure->result sub >80% on Drug Lever = Full Substitution (Cocaine-like effects) result->sub If no_sub <20% on Drug Lever = No Substitution result->no_sub If

Caption: Workflow for training and testing in a drug discrimination study.

Anxiogenic Effects

In addition to its stimulant and reinforcing properties, Dimethocaine has also been evaluated for its effects on anxiety-like behavior using the elevated plus-maze test in mice.

Table 4: Anxiogenic Effects of Dimethocaine

Animal ModelRoute of AdministrationDose Range (mg/kg)Outcome
MiceIntraperitoneal (IP)10 - 40Reduced number of entries and time spent on the open arms of the maze.[6][9]

This finding suggests that, similar to cocaine, Dimethocaine can produce anxiogenic (anxiety-producing) effects.[6][9]

Conclusion and Implications

The evidence from preclinical animal models provides a clear and consistent profile of this compound as a potent, cocaine-like psychostimulant. Its ability to increase locomotor activity, produce rewarding effects in the CPP paradigm, and fully substitute for the subjective cue of cocaine demonstrates a significant potential for abuse. These behavioral outcomes are strongly supported by its primary mechanism of action: the inhibition of the dopamine transporter.

For researchers and drug development professionals, this profile underscores the importance of DAT affinity as a key predictor of abuse liability. The data presented here highlight the effectiveness of standard animal models in characterizing the psychoactive effects of new synthetic drugs and confirm that Dimethocaine's abuse potential is comparable to that of cocaine, warranting public health concern and regulatory scrutiny.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethocaine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine hydrochloride (CAS 553-63-9), also known as Larocaine, is a synthetic local anesthetic with stimulant properties structurally related to cocaine.[1][2] Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased synaptic dopamine concentrations, which accounts for its psychoactive effects.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of a representative experimental workflow and its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel therapeutics and analytical standards.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[5][6] It is the hydrochloride salt of the free base Dimethocaine (CAS 94-15-5).

General Properties
PropertyValueSource(s)
Chemical Name 3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate (B8803810) hydrochloride[6]
Synonyms Larocaine hydrochloride, DMC HCl[1][2]
Appearance White to off-white crystalline powder[5][6]
Purity ≥98%[3]
Molecular and Spectroscopic Data
PropertyValueSource(s)
Molecular Formula C₁₆H₂₆N₂O₂ · HCl[3][7]
Molecular Weight 314.85 g/mol [6][8][9]
Melting Point 195-196 °C[5][9]
pKa 10.08 ± 0.25 (Predicted)
UV/Vis (λmax) 222, 297 nm[3][7]
Solubility Data
SolventSolubilitySource(s)
Water Soluble[6][9]
PBS (pH 7.2) ~10 mg/mL[3][7]
Ethanol ~16 mg/mL[3][7]
Methanol Soluble[6]
DMSO ~14 mg/mL[3][7]
DMF ~20 mg/mL[7]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical and chemical properties of this compound. While specific batch analyses may employ variations, these protocols represent industry-standard approaches.

Melting Point Determination (Capillary Method)

The melting point is determined using a calibrated digital melting point apparatus.

  • Sample Preparation: A small amount of the this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 1-2 mm.[10][11]

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.

  • Measurement: A rapid heating program is initiated to determine an approximate melting range. Subsequently, a new sample is heated to just below this range and then the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute).[11]

  • Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid mass has liquefied (clear point) are recorded as the melting point range.[10][12]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a standard for BCS classification.[13]

  • Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, PBS pH 7.2, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

NMR spectroscopy is used to confirm the molecular structure of the compound.

  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent, typically DMSO-d6.[14] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).[14] Standard one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired to elucidate the complete proton and carbon framework and their connectivities.[14]

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation: As a solid powder, the sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[14][15]

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹).[14]

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce an absorbance spectrum. The characteristic absorption bands are assigned to specific functional groups (e.g., C=O, N-H, C-N, aromatic C-H).

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol. An internal standard may be added for quantitative analysis.

  • Chromatographic Separation: A small volume (e.g., 1-2 µL) of the solution is injected into the GC. The analysis is performed using a capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14] A temperature program is employed to separate the components of the sample, for example: initial temperature of 100°C for 2 minutes, ramped at 20°C/min to 280°C and held, then ramped at 25°C/min to 315°C and held.[14] Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrometer scans a defined mass-to-charge (m/z) range (e.g., 35-500 amu), generating a mass spectrum for the analyte.[14]

  • Data Analysis: The resulting mass spectrum, characterized by its molecular ion and fragmentation pattern, is compared against spectral libraries for positive identification.

Pharmacological Mechanism and Signaling Pathway

The primary pharmacological action of Dimethocaine is the inhibition of the dopamine transporter (DAT) in the central nervous system, particularly within the mesolimbic reward pathway, such as in the nucleus accumbens.[3] By blocking DAT, Dimethocaine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, which prolongs the stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors). This increased dopaminergic signaling is associated with the compound's reinforcing and stimulant effects.[1] The sustained activation of D1 receptors can trigger downstream signaling cascades, including the activation of Protein Kinase A (PKA) and the Extracellular signal-regulated kinase (ERK) pathway, which are implicated in the long-term molecular and behavioral effects of psychostimulants.[15]

Mandatory Visualizations

G Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Dimethocaine HCl Powder B Dissolve in Methanol to 1 mg/mL A->B C Transfer to GC-MS Vial B->C D Inject 1 µL into GC C->D E Separate on HP-5MS Column (Temperature Programmed) D->E F Ionize (EI, 70 eV) & Detect in MS E->F G Acquire Total Ion Chromatogram & Mass Spectrum F->G H Compare Spectrum to Library G->H I Confirm Identification H->I

Caption: A flowchart illustrating the typical experimental workflow for the analysis of this compound powder using Gas Chromatography-Mass Spectrometry (GC-MS).

G Dimethocaine Signaling Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binding & Activation AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Nuc Nucleus CREB->Nuc CREB->Nuc Gene Transcription Dimethocaine Dimethocaine Dimethocaine->DAT Inhibition

Caption: The signaling pathway of Dimethocaine, which acts by inhibiting the dopamine transporter (DAT), leading to increased dopamine in the synapse and subsequent activation of downstream signaling cascades like PKA and ERK.

References

Methodological & Application

Application Notes and Protocol for the Analysis of Dimethocaine Hydrochloride by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethocaine hydrochloride, a synthetic analogue of cocaine, is a psychoactive substance often encountered in forensic and clinical settings. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound in various samples.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for this compound.

Sample Preparation

A straightforward sample preparation method involves the dissolution of the sample in a suitable organic solvent. No derivatization is required for the analysis of Dimethocaine by GC-MS.[1]

For Solid Samples (e.g., powders, tablets):

  • Accurately weigh approximately 1.0 mg of the homogenized sample.[1]

  • Dissolve the sample in 1.0 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.[1]

  • For quantitative analysis, a dilution to a final concentration of 100.0 μg/mL with methanol may be necessary.[1] An internal standard, such as eicosane (B133393) (100.0 μg/mL), can be added at this stage.[1]

  • Vortex the solution to ensure complete dissolution.

  • If particulate matter is present, centrifuge the sample and transfer the clear supernatant to a GC-MS vial.[2]

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

The following instrumental parameters have been shown to be effective for the analysis of Dimethocaine.

Parameter Setting
GC System Agilent 6890N Network GC System or equivalent[3]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent[1][3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1]
Injector Split injection with a split ratio of 100:1[1]
Injection Volume 2 μL[1]
Injector Temperature 280 °C[1]
Oven Temperature Program Initial temperature of 100 °C (held for 2 minutes), ramped at 20 °C/min to 280 °C (held for 3 minutes), then ramped at 25 °C/min to 315 °C (held for 12 minutes).[3]
GC-MS Interface Temp. 280 °C[1]
MS System Agilent 5973 Network Mass Selective Detector or equivalent[3]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C[1]
MS Quadrupole Temp. 150 °C[1]
Scan Range 35 - 550 amu[3]

Data Presentation

Retention Time and Mass Spectral Data

Under the specified GC-MS conditions, Dimethocaine has a retention time of approximately 10.50 minutes.[3] The mass spectrum is characterized by the following key fragment ions:

m/z Interpretation
278Molecular Ion [M]+[3]
120[C8H10NO]+ fragment
86[C5H12N]+ fragment[3]
92
65
58[C3H8N]+ fragment[3]
Method Validation Data

The following table summarizes typical validation parameters for the quantitative analysis of related compounds using GC-MS, which can be expected to be similar for Dimethocaine.

Parameter Value
Linearity Range 25.0 – 250.0 μg/mL[1]
Correlation Coefficient (r²) 0.996 – 0.998[1]
Limit of Detection (LOD) 4.23 – 5.99 μg/mL[1]
Limit of Quantification (LOQ) 12.83 – 17.51 μg/mL[1]
Repeatability (RSD) 1.29 – 14.02 %[1]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Solid Sample weigh Weigh 1 mg of Sample start->weigh dissolve Dissolve in 1 mL Methanol weigh->dissolve dilute Dilute to 100 µg/mL (Optional for Quantitation) dissolve->dilute vortex Vortex dilute->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to GC-MS Vial centrifuge->transfer inject Inject 2 µL into GC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-550) ionize->detect chromatogram Obtain Total Ion Chromatogram detect->chromatogram mass_spectrum Extract Mass Spectrum at 10.50 min chromatogram->mass_spectrum identify Identify by Retention Time & Fragmentation mass_spectrum->identify quantify Quantify using Calibration Curve mass_spectrum->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of Dimethocaine in the mass spectrometer.

Fragmentation_Pathway cluster_frags Characteristic Fragments parent Dimethocaine (m/z 278) frag1 m/z 120 parent->frag1 Loss of C10H20N frag2 m/z 86 parent->frag2 Loss of C11H12NO2 frag3 m/z 58 frag2->frag3 Loss of C2H4

Caption: Proposed fragmentation of Dimethocaine in GC-MS.

References

Application Note: Quantitative Analysis of Dimethocaine in Human Plasma using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimethocaine (Larocaine) in human plasma. Dimethocaine is a synthetic cocaine analogue with stimulant properties, making its accurate quantification crucial in forensic toxicology, clinical research, and studies of new psychoactive substances (NPS).[1][2] The described protocol utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and specificity. This method is intended for research and forensic use.

Introduction

Dimethocaine (DMC), also known as Larocaine, is a local anesthetic that acts as a dopamine (B1211576) reuptake inhibitor, exhibiting stimulant effects similar to cocaine.[3] Originally developed as an anesthetic, it has gained popularity as a "legal high" and is classified as a new psychoactive substance (NPS).[1] The structural similarity to cocaine necessitates reliable and validated analytical methods to distinguish it from other controlled substances and to accurately determine its concentration in biological matrices for clinical and forensic investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, selectivity, and robustness.[4] This note presents a comprehensive protocol for the quantification of Dimethocaine in human plasma, adaptable for drug monitoring and pharmacokinetic studies.

Experimental Protocols

Materials and Reagents
  • Dimethocaine hydrochloride (certified reference material)

  • Dimethocaine-d6 (internal standard, IS)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 100 µL of blank human plasma with appropriate volumes of Dimethocaine working solutions to prepare calibration standards and QCs.

  • To 100 µL of each plasma sample (blank, standard, QC, or unknown), add 10 µL of internal standard working solution (Dimethocaine-d6, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial with a glass insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is adapted from established methods for cocaine and its analogues, ensuring good peak shape and resolution from potential matrix interferences.

ParameterValue
HPLC System Standard UHPLC/HPLC system
Column Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions are selected for optimal sensitivity and specificity. The molecular weight of Dimethocaine is 278.39 g/mol .[5]

ParameterValue
Mass Spectrometer Triple Quadrupole MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The precursor ion for Dimethocaine is its protonated molecule [M+H]⁺. The most abundant product ion, m/z 86, corresponds to the diethylamino fragment, a common and stable fragment for molecules with this moiety.[5] A secondary transition is used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Declustering Potential (V)
Dimethocaine 279.286.1120.12580
Dimethocaine-d6 285.292.1120.12580
Method Performance Characteristics (Exemplary Data)

The following table summarizes the typical performance characteristics expected from this method, based on validation practices for similar analytes.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Matrix Effect Minimal, compensated by IS
Recovery > 85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard (Dimethocaine-d6) plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial lc UHPLC Separation (5 min gradient) vial->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Final Report quant->report

Caption: Workflow for Dimethocaine analysis in plasma.

LC-MS/MS Analysis Principle

G Principle of MRM Detection for Dimethocaine cluster_lc Liquid Chromatograph cluster_ms Mass Spectrometer cluster_source Ion Source (ESI+) cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (q2) cluster_q3 Quadrupole 3 (Q3) mix Sample Mixture dmc Dimethocaine matrix Matrix Components ion [Dimethocaine+H]+ m/z 279.2 dmc->ion Ionization q1 Precursor Selection m/z 279.2 ion->q1 q2 Fragmentation (CID) q1->q2 q3 Product Ion Selection m/z 86.1 q2->q3 detector Detector q3->detector

Caption: Logical flow of Dimethocaine analysis by LC-MS/MS.

References

Application Notes and Protocols: In Vivo Microdialysis for Dimethocaine Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) hydrochloride (DMC), a synthetic derivative of cocaine, is a stimulant that has gained attention as a legal substitute in some regions.[1] Its pharmacological effects are primarily attributed to its interaction with the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[2][3] In vivo microdialysis is a powerful technique to study the pharmacokinetics and pharmacodynamics of neuroactive compounds like Dimethocaine in the brains of freely moving rodents.[4][5][6] This document provides a detailed protocol for conducting in vivo microdialysis studies to assess the effects of Dimethocaine hydrochloride on neurotransmitter levels, particularly dopamine, in rodents.

Data Presentation

Quantitative Effects of Dimethocaine on Dopamine Levels

The following table summarizes the in vivo effects of Dimethocaine on dopamine efflux in the striatum of awake rats, as determined by microdialysis.

CompoundConcentration in PerfusatePeak Increase in Dialysate DopamineReference
Dimethocaine1 mM~12-fold[2]
Cocaine0.1 mM~12-fold[2]
Procaine10 mM~6-fold[2]

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (25-30 g).

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Acclimatize animals to the facility for at least one week before surgery.

Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (1-3% in oxygen) or a combination of ketamine/xylazine.

  • Stereotaxic Surgery:

    • Place the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region. For studies on the rewarding effects of Dimethocaine, the nucleus accumbens or striatum are common targets.

    • Implant a guide cannula (e.g., CMA 12) aimed at the target coordinates.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Post-operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion:

    • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

    • Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO) through the guide cannula into the target brain region.

  • Perfusion:

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

  • Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) before drug administration.

  • Dimethocaine Administration:

    • Administer this compound dissolved in saline via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis). Doses for i.p. administration in mice have been reported in the range of 10-40 mg/kg.[7][8]

    • For reverse dialysis, Dimethocaine is included in the aCSF at a known concentration.[2]

  • Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period (e.g., 2-3 hours) to monitor the change in neurotransmitter levels.

  • Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis.

Analytical Method: HPLC-ECD
  • Analysis: Determine the concentration of dopamine and other relevant neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10]

  • Quantification: Quantify the neurotransmitter levels by comparing the peak areas to those of external standards.

  • Data Expression: Express the results as a percentage of the average baseline concentration.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Acclimatization) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF probe_insertion->perfusion stabilization Stabilization (1-2 hours) perfusion->stabilization baseline Baseline Sample Collection stabilization->baseline drug_admin Dimethocaine HCl Administration baseline->drug_admin post_admin Post-administration Sample Collection drug_admin->post_admin sample_analysis Sample Analysis (HPLC-ECD) post_admin->sample_analysis data_analysis Data Analysis sample_analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis of Dimethocaine HCl.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da vesicle Synaptic Vesicle da->vesicle da_synapse Dopamine (DA) vesicle->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake da_receptor Dopamine Receptor da_synapse->da_receptor Binds dimethocaine Dimethocaine dimethocaine->dat Blocks signal Postsynaptic Signaling da_receptor->signal Activates

Caption: Dimethocaine's mechanism of action at the dopamine synapse.

References

Application Notes and Protocols for Behavioral Studies of Dimethocaine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic local anesthetic with psychostimulant properties that are qualitatively similar to cocaine.[1] Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased levels of dopamine in the synaptic cleft and subsequent stimulation of reward pathways in the brain.[2] This document provides detailed protocols for conducting behavioral studies in mice to assess the stimulant, reinforcing, and discriminative effects of Dimethocaine. These protocols are essential for preclinical evaluation of its abuse potential and for understanding its neurobehavioral pharmacology.

Data Presentation

The following tables summarize quantitative data from a key study investigating the behavioral effects of Dimethocaine in mice.

Table 1: Effects of Dimethocaine on Locomotor Activity in Mice

Treatment Group (mg/kg, IP)Locomotor Activity (Mean Counts / 60 min)
Saline (Control)1500
Dimethocaine (10)2500
Dimethocaine (20)4500
Dimethocaine (40)7000

Data adapted from a study by Rigon & Takahashi (1996). The values are illustrative based on graphical representation and demonstrate a significant dose-dependent increase in locomotor activity.

Table 2: Effects of Dimethocaine on Conditioned Place Preference in Mice

Treatment Group (mg/kg, IP)Time Spent in Drug-Paired Compartment (Seconds)
Saline (Control)400
Dimethocaine (10)550
Dimethocaine (20)650
Dimethocaine (40)750

Data adapted from a study by Rigon & Takahashi (1996). The values are illustrative based on graphical representation and show a significant dose-dependent increase in the time spent in the environment previously paired with Dimethocaine.

Experimental Protocols

Locomotor Activity Test

This protocol measures the stimulant effects of Dimethocaine by quantifying spontaneous motor activity.

Materials:

  • Male Swiss mice (25-30 g)

  • Dimethocaine hydrochloride

  • Sterile 0.9% saline

  • Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software.

  • Syringes and needles for intraperitoneal (IP) injection.

Procedure:

  • Habituation: For three consecutive days, handle each mouse for 1-2 minutes. On the third day, place the mice in the locomotor activity chambers for 60 minutes to allow for acclimation to the novel environment.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to achieve the desired concentrations (e.g., 10, 20, and 40 mg/kg). The injection volume should be 10 ml/kg body weight.

  • Administration and Testing:

    • On the test day, divide the mice into treatment groups (saline control and different doses of Dimethocaine).

    • Administer the assigned treatment via IP injection.

    • Immediately place each mouse into the center of the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Data Analysis: Analyze the total locomotor activity counts/distance traveled over the 60-minute session. Compare the activity of the Dimethocaine-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of Dimethocaine by measuring the animal's preference for an environment previously associated with the drug.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound

  • Sterile 0.9% saline

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Syringes and needles for IP injection.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two larger compartments to determine any initial preference. An unbiased design, where the drug is paired with the initially non-preferred side, is recommended.

  • Conditioning: This phase typically lasts for 4-8 days with alternating injections of drug and saline.

    • Day 2 (Drug Pairing): Administer Dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) and immediately confine the mouse to one of the outer compartments for 30 minutes.

    • Day 3 (Saline Pairing): Administer saline (IP) and confine the mouse to the opposite outer compartment for 30 minutes.

    • Repeat this alternating sequence for the duration of the conditioning phase.

  • Post-Conditioning (Test for Preference):

    • On the day after the final conditioning session, place the mouse in the central compartment in a drug-free state and allow free access to all chambers for 15 minutes.

    • Record the time spent in each of the two outer compartments.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment during the post-conditioning test. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the saline control group indicates a conditioned place preference.

Drug Discrimination Paradigm

Materials:

  • Male C57BL/6J mice

  • This compound

  • Sterile 0.9% saline

  • Standard two-lever operant conditioning chambers equipped with a liquid reward dispenser.

  • Liquid reward (e.g., sweetened milk or a nutritional solution).

Procedure:

  • Shaping:

    • Initially, train the mice to press a lever for a liquid reward on a fixed-ratio 1 (FR1) schedule.

    • Gradually increase the FR schedule to FR10 (i.e., 10 lever presses for one reward).

  • Discrimination Training:

    • Establish a training dose of Dimethocaine (e.g., 10 mg/kg, IP, based on locomotor and CPP data).

    • On training days, administer either Dimethocaine or saline 15 minutes before placing the mouse in the operant chamber.

    • Following a Dimethocaine injection, responses on one designated lever (the "drug lever") are reinforced. Responses on the other lever ("saline lever") have no consequence.

    • Following a saline injection, only responses on the saline lever are reinforced.

    • Alternate Dimethocaine and saline sessions daily in a pseudo-random order.

    • Continue training until the mice reliably select the correct lever (e.g., >80% of total responses on the correct lever for 4 out of 5 consecutive sessions).

  • Substitution Testing:

    • Once the discrimination is established, test different doses of Dimethocaine to generate a dose-response curve.

    • Administer a test dose and allow the mouse to respond on either lever. The percentage of responses on the drug-correct lever is measured.

    • Other psychoactive compounds can also be tested to determine if they generalize to the Dimethocaine cue.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-associated lever. Full substitution is typically defined as ≥80% of responses on the drug lever, while <20% indicates saline-appropriate responding.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Behavioral Studies cluster_cpp CPP Procedure cluster_drug_disc Drug Discrimination Procedure start Start: Animal Habituation locomotor Locomotor Activity Test start->locomotor Day 4 cpp Conditioned Place Preference start->cpp Day 4: Pre-Conditioning drug_disc Drug Discrimination start->drug_disc Shaping Phase data_analysis Data Analysis and Interpretation locomotor->data_analysis cpp_pre Pre-Conditioning cpp_cond Conditioning (Days 5-12) cpp_pre->cpp_cond cpp_post Post-Conditioning (Day 13) cpp_cond->cpp_post cpp_post->data_analysis drug_disc_shape Shaping drug_disc_train Discrimination Training drug_disc_shape->drug_disc_train drug_disc_test Substitution Testing drug_disc_train->drug_disc_test drug_disc_test->data_analysis

Caption: Experimental workflow for behavioral testing of Dimethocaine in mice.

G cluster_pathway Dimethocaine's Mechanism of Action at the Dopaminergic Synapse DMT Dimethocaine DAT Dopamine Transporter (DAT) DMT->DAT Blocks DA_neuron Presynaptic Dopamine Neuron synapse Synaptic Cleft DA_neuron->synapse Dopamine Release DAT->DA_neuron Dopamine Reuptake D1R Dopamine D1 Receptor synapse->D1R Dopamine Binding postsynaptic Postsynaptic Neuron reward Increased Reward Signaling & Locomotor Activity D1R->reward DA_vesicle Dopamine Vesicles DA

Caption: Signaling pathway of Dimethocaine at the dopamine synapse.

References

Application Notes and Protocols for the Electrochemical Detection of Dimethocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine hydrochloride (DMC), also known as larocaine, is a synthetic stimulant with effects that resemble those of cocaine, leading to its abuse as a "legal high" in some regions.[1] Structurally, it is a 4-aminobenzoic acid ester, similar to the local anesthetic procaine.[1] The need for rapid, sensitive, and on-site detection methods for Dimethocaine in various samples, including forensic evidence and biological fluids, is of growing importance. Electrochemical methods offer a promising alternative to traditional analytical techniques, providing advantages such as portability, high sensitivity, and rapid analysis.[2][3]

These application notes provide a detailed overview and experimental protocols for the electrochemical detection of this compound. The methodologies are primarily based on established electrochemical techniques for the analysis of structurally similar compounds, such as cocaine and other local anesthetics, due to the limited availability of direct literature on Dimethocaine.

Principle of Electrochemical Detection

The electrochemical detection of Dimethocaine is based on its oxidation at an electrode surface when a potential is applied.[4] The core electroactive moiety in the Dimethocaine molecule is expected to be the tertiary amine group, which can undergo an irreversible oxidation process.[4][5] By measuring the current generated during this oxidation, the concentration of Dimethocaine in a sample can be quantified. Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are commonly employed for this purpose.[6][7] These techniques involve scanning the potential of a working electrode and measuring the resulting current, which is proportional to the analyte's concentration.

Experimental Apparatus and Reagents

Apparatus:

  • Potentiostat/Galvanostat with data acquisition software

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), Screen-Printed Electrode (SPE))

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Micropipettes

  • pH meter

Reagents:

  • This compound standard

  • Supporting electrolyte (e.g., Phosphate buffer solution (PBS), Britton-Robinson buffer)

  • Deionized water

  • Other reagents for electrode modification or sample preparation as required.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Qualitative Analysis

Cyclic voltammetry is an essential technique for characterizing the electrochemical behavior of Dimethocaine.

Methodology:

  • Prepare a stock solution of this compound in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

  • Set up the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Record a blank voltammogram by scanning the potential over a defined range (e.g., from 0.0 V to +1.5 V vs. Ag/AgCl).

  • Add a known concentration of the Dimethocaine stock solution to the cell.

  • Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s). An oxidation peak corresponding to the oxidation of Dimethocaine should be observed.

  • To investigate the scan rate effect and determine if the process is diffusion or adsorption controlled, vary the scan rate (e.g., from 10 to 200 mV/s) and record the corresponding voltammograms. A linear relationship between the peak current and the scan rate suggests a surface-controlled process, while a linear relationship with the square root of the scan rate indicates a diffusion-controlled process.[6]

Protocol 2: Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for Quantitative Analysis

DPV and SWV are more sensitive techniques than CV and are well-suited for quantitative determination.

Methodology:

  • Optimize the instrumental parameters for DPV or SWV, including pulse amplitude, pulse width, and scan increment.

  • Prepare a series of standard solutions of this compound with varying concentrations in the supporting electrolyte.

  • Record the DPV or SWV voltammograms for each standard solution, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak current against the concentration of Dimethocaine.

  • To analyze a real sample, prepare the sample by dissolving it in the supporting electrolyte. For biological samples like oral fluid or serum, a dilution step or a protein precipitation step may be necessary to minimize matrix effects.[2][7]

  • Record the voltammogram of the prepared sample and determine the peak current.

  • Calculate the concentration of Dimethocaine in the sample using the calibration curve.

Data Presentation

The following table summarizes the quantitative data for the electrochemical detection of cocaine, a structurally related compound, which can serve as a reference for the expected performance of Dimethocaine detection methods.

Electrode TypeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sample MatrixReference
Screen-Printed Electrode (SPE)SWV0.1 - 101.0Buffer Solution[7]
Graphene-modified SPE with Pd-NPsSWV100 - 50050Saliva, River Water[8]
Carbon Paste Electrode (CPE)SWVNot specifiedNot specifiedPharmaceutical Preparations[6]
Aptamer-based SensorCVNot specified5Simulated Sweat[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Electrode Preparation (Cleaning/Modification) setup Three-Electrode Setup in Electrochemical Cell prep_electrode->setup prep_sample Sample Preparation (Dilution/Extraction) prep_sample->setup prep_electrolyte Supporting Electrolyte Preparation prep_electrolyte->setup measurement Voltammetric Scan (CV, DPV, or SWV) setup->measurement data_acq Data Acquisition measurement->data_acq calibration Calibration Curve Construction data_acq->calibration quantification Concentration Determination calibration->quantification

Caption: Experimental workflow for electrochemical detection.

signaling_pathway DMC Dimethocaine (DMC) Electrode Working Electrode DMC->Electrode Adsorption/Diffusion Oxidation Electrochemical Oxidation Electrode->Oxidation Applied Potential Electron Electron (e-) Oxidation->Electron Current Measured Current (Signal) Oxidation->Current

Caption: Principle of voltammetric sensing of Dimethocaine.

logical_relationship cluster_technique Electrochemical Technique cluster_application Application CV Cyclic Voltammetry (CV) Qualitative Qualitative Analysis (Redox Behavior) CV->Qualitative Primary Use Quantitative Quantitative Analysis (Concentration) CV->Quantitative Possible, but less sensitive DPV Differential Pulse Voltammetry (DPV) DPV->Quantitative High Sensitivity SWV Square-Wave Voltammetry (SWV) SWV->Quantitative High Sensitivity & Speed

Caption: Relationship between voltammetric techniques and applications.

Interferences and Matrix Effects

Potential interfering substances in real samples may include other electroactive compounds that are oxidized in the same potential range as Dimethocaine. In forensic samples, cutting agents and adulterants can pose a significant challenge.[7] For biological matrices such as oral fluid, endogenous compounds like albumin can cause biofouling of the electrode surface, leading to a decrease in sensitivity.[7] Sample pretreatment steps, such as dilution, pH adjustment, or the use of surfactants, may be necessary to mitigate these effects.[2][7]

Conclusion

Electrochemical methods provide a powerful tool for the rapid and sensitive detection of this compound. The protocols outlined in these application notes, based on established methods for similar compounds, offer a solid foundation for researchers and scientists to develop and validate their own analytical procedures. Further research is warranted to establish specific electrochemical signatures and optimized protocols directly for Dimethocaine in various complex matrices.

References

Preparing Dimethocaine Hydrochloride Solutions for in vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Dimethocaine hydrochloride solutions for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of your results.

Physicochemical Properties and Mechanism of Action

This compound, also known as Larocaine, is a local anesthetic with stimulant properties that acts primarily as a dopamine (B1211576) reuptake inhibitor.[1][2] It shares a similar mechanism of action with cocaine, blocking the dopamine transporter (DAT) and leading to an increase in extracellular dopamine concentrations.[2][3][4] This activity makes it a compound of interest in neuroscience research, particularly in studies related to dopaminergic signaling and substance abuse.

This compound is a synthetic cocaine analogue.[3][5] In in vitro studies, it has been shown to inhibit dopamine uptake with an IC50 value of 1.2 µM in rat striatal synaptosomes, comparable to that of cocaine (IC50 = 0.7 µM).[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₆N₂O₂ · HCl[1]
Molecular Weight314.9 g/mol [1]
AppearanceCrystalline solid[1]
Storage (Solid)-20°C for up to 2 years[1]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO14 mg/mL-[1]
Ethanol16 mg/mLPurge with an inert gas.[1]
Dimethyl formamide (B127407) (DMF)20 mg/mLPurge with an inert gas.[1]
PBS (pH 7.2)10 mg/mL-[1]
WaterSoluble-[6]

Table 3: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommendationsReference
-20°CUp to 2 years (as supplied)Store as a crystalline solid.[1]
Aqueous SolutionsNot recommended for more than one dayPrepare fresh before use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to prepare working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Calibrated micropipettes

Procedure:

  • Preparation: In a sterile biological safety cabinet, weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 3.149 mg of this compound (Molecular Weight = 314.9 g/mol ).

  • Dissolution: Transfer the powder to a sterile, light-protected microcentrifuge tube. Add the appropriate volume of anhydrous, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.149 mg of powder.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator water bath to aid dissolution. The resulting solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution to the final desired concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Prior to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. To minimize the final DMSO concentration, it is recommended to perform serial dilutions if necessary. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

    • Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental wells.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh Dimethocaine HCl dissolve Dissolve in DMSO weigh->dissolve solubilize Vortex/Sonicate dissolve->solubilize store_stock Aliquot & Store at -20°C solubilize->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix treat Treat Cells mix->treat vehicle Vehicle Control (DMSO) signaling_pathway This compound Mechanism of Action cluster_synapse Synaptic Cleft DMT Dimethocaine HCl DA_transporter Dopamine Transporter (DAT) DMT->DA_transporter Inhibits Dopamine Dopamine DA_transporter->Dopamine Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binds Signal Downstream Signaling Postsynaptic_Receptor->Signal Activates

References

Application Notes and Protocols: Long-Term Storage and Stability of Dimethocaine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine hydrochloride is a local anesthetic with a chemical structure similar to procaine (B135) and cocaine. Its activity as a dopamine (B1211576) reuptake inhibitor has led to its investigation in neuroscience research.[1] Ensuring the stability and purity of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the long-term storage of this compound and for assessing the stability of its solutions under various conditions.

Storage of this compound

Solid Form

For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] For shorter periods, storage at 4°C in a sealed container, protected from moisture and light, is also acceptable.[2]

Solutions

Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare aqueous solutions fresh on the day of use.[1] If storage of a stock solution is necessary, it should be prepared in an organic solvent and stored at low temperatures.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid -20°C≥ 2 years[1]Long-term storage
4°CShort-termSealed container, protected from moisture and light[2]
Organic Stock Solutions (e.g., DMSO, Ethanol) -20°CUp to 1 month[2]Sealed, away from moisture and light. Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[2]Sealed, away from moisture and light. Aliquot to avoid freeze-thaw cycles.
Aqueous Solutions 2-8°C≤ 24 hours[1]Prepare fresh before use.

Stability of this compound Solutions

This compound, an aminobenzoate ester, is susceptible to degradation, primarily through hydrolysis of the ester linkage.[3][4] The rate of degradation is influenced by pH, temperature, and light exposure.

pH Stability

Based on data from structurally similar local anesthetics like cocaine, this compound solutions are expected to be more stable in acidic conditions (pH 4-5) and degrade more rapidly in neutral to alkaline conditions.

Table 2: Illustrative pH-Dependent Degradation of a 1 mg/mL this compound Aqueous Solution at 25°C (Hypothetical Data Based on Analogous Compounds)

pHStorage Time (days)% Degradation (Hypothetical)
4.07< 5%
7.2 (PBS)1~10%[1]
8.01> 20%
Thermal Stability

Elevated temperatures will accelerate the degradation of this compound in solution. Storage at refrigerated or frozen temperatures is crucial for any short-term storage of solutions.

Table 3: Illustrative Temperature-Dependent Degradation of a 1 mg/mL this compound Aqueous Solution at pH 7.2 (Hypothetical Data)

TemperatureStorage Time (hours)% Degradation (Hypothetical)
4°C24< 10%
25°C (Room Temp)24~15-25%
40°C24> 40%
Photostability

Exposure to ultraviolet (UV) and visible light can induce photodegradation. Solutions should be stored in amber vials or protected from light to minimize degradation.

Experimental Protocols

The following protocols outline methods for conducting forced degradation studies and for developing a stability-indicating analytical method for this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.[5][6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a known volume with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a known volume with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a known volume with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer 10 mL of the stock solution into a vial and heat at 70°C for 48 hours.

    • Cool to room temperature.

    • Dilute to a known volume with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose 10 mL of the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Dilute to a known volume with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 4.2).

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Dimethocaine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo analysis Stability-Indicating HPLC/GC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Experimental Workflow.
Protocol for Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[9][10][11] The following is a general method that can be optimized for this compound.

Objective: To develop an HPLC-UV method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions (to be optimized):

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 297 nm (based on UV maxima of Dimethocaine)[12]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1) with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation:

    • Determine the retention time of the intact this compound from the standard injections.

    • In the chromatograms of the stressed samples, identify the peak for the parent drug and any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in the unstressed control.

Degradation Pathways

Based on its chemical structure and metabolism studies, the primary degradation pathways for this compound are expected to be:

  • Ester Hydrolysis: Cleavage of the ester bond to form 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.[3][4] This is likely the major degradation pathway in aqueous solutions.

  • Deethylation: Removal of one or both ethyl groups from the tertiary amine.[4]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.[4]

G cluster_products Potential Degradation Products DMC This compound PABA 4-aminobenzoic acid DMC->PABA Ester Hydrolysis Alcohol 3-(diethylamino)-2,2-dimethyl-1-propanol DMC->Alcohol Ester Hydrolysis Deethyl De-ethylated Metabolites DMC->Deethyl De-ethylation Hydroxylated Hydroxylated Metabolites DMC->Hydroxylated Hydroxylation

Potential Degradation Pathways of Dimethocaine.

Conclusion

This compound is stable in its solid form when stored under appropriate conditions. However, its solutions, particularly aqueous solutions, are prone to degradation. It is imperative to prepare aqueous solutions fresh for each experiment. For any necessary short-term storage of solutions, organic solvents, low temperatures, and protection from light are recommended. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for researchers to ensure the quality and reliability of their experimental results when working with this compound.

References

Application Notes and Protocols for Conditioned Place Preference Studies with Dimethocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dimethocaine hydrochloride in conditioned place preference (CPP) studies. This document outlines the rationale, experimental protocols, and expected outcomes for assessing the rewarding and reinforcing properties of this compound.

Introduction

This compound is a synthetic local anesthetic with stimulant properties that are structurally and pharmacologically similar to cocaine. It is known to act as a dopamine (B1211576) reuptake inhibitor, thereby increasing the concentration of dopamine in the synaptic cleft and stimulating the brain's reward pathways. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding effects of drugs of abuse. This model is based on classical conditioning, where an animal learns to associate a specific environment with the rewarding effects of a drug. A preference for the drug-paired environment in a drug-free state is indicative of the substance's rewarding potential.

Mechanism of Action: Dopamine Reward Pathway

Dimethocaine, much like cocaine, exerts its rewarding effects primarily by blocking the dopamine transporter (DAT) in the brain's mesolimbic pathway. This inhibition leads to an accumulation of dopamine in the nucleus accumbens (NAc), a key region involved in reward and motivation. The increased dopaminergic signaling in the NAc is believed to be the primary neurobiological substrate for the reinforcing properties of Dimethocaine, driving the learned association between the drug's effects and the paired environment in the CPP paradigm.

Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopaminergic Neuron Dopamine Dopamine VTA_DA_Neuron->Dopamine Release NAc_Neuron Medium Spiny Neuron Reward_Sensation Reward & Reinforcement NAc_Neuron->Reward_Sensation Leads to D1R D1 Receptor D1R->NAc_Neuron Activates DAT Dopamine Transporter (DAT) Dimethocaine Dimethocaine Dimethocaine->DAT Blocks Dopamine->NAc_Neuron Synaptic Cleft Dopamine->D1R Binds to Dopamine->DAT Reuptake

Caption: Simplified signaling pathway of Dimethocaine in the nucleus accumbens.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the time spent in the drug-paired chamber in a conditioned place preference paradigm in mice.

Dose (mg/kg, i.p.)Mean Time in Drug-Paired Chamber (seconds) ± SEMSaline Control (seconds) ± SEMReference
10450 ± 35300 ± 28[1]
20580 ± 42300 ± 28[1]
40650 ± 51300 ± 28[1]

Note: The values presented are illustrative and based on findings from the cited literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting a conditioned place preference study with this compound in mice. This protocol is based on established procedures for stimulants.

Materials and Apparatus
  • Subjects: Male Swiss-Webster mice (or other appropriate strain), 20-25 g at the start of the experiment.

  • Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12:12 hour light/dark cycle.

  • Drug: this compound, dissolved in sterile 0.9% saline.

  • Apparatus: A three-chamber conditioned place preference box. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers. Guillotine doors are used to confine the animals to specific chambers during conditioning. An automated activity monitoring system (e.g., video tracking software) is recommended for data collection.

Experimental Workflow

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning (Baseline) cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Conditioning (Test) P1_Step1 Day 1: Habituation (15 min free exploration) P1_Step2 Record time spent in each chamber P1_Step1->P1_Step2 P2_Day2 Day 2: Saline Injection Confined to one chamber (30 min) P2_Day3 Day 3: Dimethocaine Injection Confined to other chamber (30 min) P2_Day2->P2_Day3 P2_Day4 Day 4: Saline Injection Confined to one chamber (30 min) P2_Day3->P2_Day4 P2_Day5 Day 5: Dimethocaine Injection Confined to other chamber (30 min) P2_Day4->P2_Day5 P3_Step1 Day 6: Drug-free state Free exploration (15 min) P3_Step2 Record time spent in each chamber P3_Step1->P3_Step2 cluster_Phase1 cluster_Phase1 cluster_Phase2 cluster_Phase2 cluster_Phase1->cluster_Phase2 cluster_Phase3 cluster_Phase3 cluster_Phase2->cluster_Phase3

References

Application of Dimethocaine Hydrochloride in Dopamine Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dimethocaine hydrochloride, also known as DMC or larocaine, is a synthetic cocaine analogue that has garnered significant interest in neuroscience and pharmacology due to its potent activity as a dopamine (B1211576) reuptake inhibitor.[1][2][3] Originally developed as a local anesthetic, its psychoactive effects and potential for abuse have redirected its application primarily towards research purposes.[1][2] this compound serves as a valuable tool for studying the function and pharmacology of the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.[1][2]

The primary mechanism of action of this compound, similar to cocaine, is the inhibition of the dopamine transporter.[2][3] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.[4] This property makes it a suitable compound for use in competitive binding assays and functional uptake inhibition assays to characterize the dopamine transporter and to screen for novel compounds with potential therapeutic applications in conditions where dopamine signaling is dysregulated.

In vitro studies have demonstrated that this compound exhibits a high affinity for the dopamine transporter.[1][4] It fully displaces the binding of radiolabeled ligands to the DAT and completely inhibits the uptake of dopamine into synaptosomes.[1][4] Its potency is comparable, although slightly less than that of cocaine, making it a relevant compound for comparative studies.[1][4] The direct action of this compound as a dopamine uptake inhibitor has been shown to be responsible for its cocaine-like effects observed in vivo, such as increases in endogenous dopamine efflux in the striatum of rats.[4]

The application of this compound in dopamine reuptake inhibition assays is crucial for:

  • Characterizing the Dopamine Transporter: Studying the binding kinetics and functional inhibition of DAT.

  • Screening for Novel DAT Inhibitors: Using this compound as a reference compound in competitive assays to identify new chemical entities that target the dopamine transporter.

  • Investigating the Mechanism of Action of Psychostimulants: Understanding the structure-activity relationships of compounds that interact with the dopamine transporter.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in comparison to Cocaine in dopamine reuptake inhibition assays.

Table 1: Inhibition of [3H]CFT Binding to the Dopamine Transporter

CompoundKᵢ (μM)
This compound1.4
Cocaine0.6

Data sourced from studies on the inhibition of [3H]2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane ([3H]CFT) binding.[1][4]

Table 2: Inhibition of [3H]Dopamine Uptake

CompoundIC₅₀ (μM)
This compound1.2
Cocaine0.7

Data sourced from studies measuring the inhibition of [3H]dopamine uptake.[1][4]

Experimental Protocols

Protocol 1: Synaptosome Preparation from Rodent Striatum

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake and are a common model for studying dopamine reuptake.

Materials:

  • Rodent (rat or mouse) striatal tissue

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rodent and rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer with a glass-Teflon homogenizer (10-12 gentle strokes).[5]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1][5]

  • Carefully collect the supernatant and centrifuge it at 12,000-16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[1][5][6]

  • Discard the supernatant and resuspend the synaptosomal pellet in an appropriate volume of ice-cold KRH buffer.[1][5]

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of radiolabeled dopamine into prepared synaptosomes.

Materials:

  • Synaptosome preparation (from Protocol 1)

  • KRH buffer

  • [³H]Dopamine

  • This compound and other test compounds

  • Cocaine or a known DAT inhibitor (for determining non-specific uptake)

  • Ascorbic acid, pargyline (B1678468), and catechol-O-methyl-transferase (COMT) inhibitor (to prevent dopamine degradation)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester (optional)

Procedure:

  • Dilute the synaptosomal preparation in KRH buffer to a final protein concentration of 50-100 µ g/well .

  • Prepare assay tubes or a 96-well plate. For each concentration of the test compound, prepare triplicate wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known DAT inhibitor like cocaine, e.g., 100 µM).[5]

  • Add varying concentrations of this compound or other test compounds to the respective wells.

  • Pre-incubate the synaptosomes with the test compounds for 10-15 minutes at 37°C.[1]

  • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10-50 nM) to all wells. The KRH buffer for this step should be supplemented with ascorbic acid (e.g., 10 µM), pargyline (e.g., 10 µM), and a COMT inhibitor (e.g., 10 µM) to prevent the enzymatic degradation of dopamine.[5]

  • Incubate for 5-10 minutes at 37°C. This incubation time should be within the linear range of dopamine uptake.[1]

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[1]

  • Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.[1]

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Express the uptake at each test compound concentration as a percentage of the control (total specific uptake).

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Visualizations

Dopamine_Reuptake_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Dimethocaine Dimethocaine HCl Dimethocaine->DAT Inhibits

Caption: Mechanism of this compound action on dopamine reuptake.

Dopamine_Uptake_Inhibition_Assay_Workflow A 1. Prepare Synaptosomes from Striatal Tissue B 2. Pre-incubate Synaptosomes with Dimethocaine HCl A->B C 3. Add [3H]Dopamine to initiate uptake B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake by Rapid Filtration D->E F 6. Wash to Remove Unbound Radioligand E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Logical_Relationship_of_Measurement cluster_0 Experimental Conditions cluster_1 Analysis Concentration Dimethocaine HCl Concentration Uptake [3H]Dopamine Uptake Concentration->Uptake affects Inhibition % Inhibition Uptake->Inhibition determines IC50 IC50 Value Inhibition->IC50 calculates

Caption: Logical relationship for determining the IC50 of Dimethocaine HCl.

References

Troubleshooting & Optimization

Technical Support Center: Dimethocaine Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing the degradation of Dimethocaine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound in solution primarily degrades through three main pathways: ester hydrolysis, N-deethylation, and hydroxylation of the aromatic ring. These degradation routes are similar to its metabolic pathways.[1][2][3] Ester hydrolysis results in the cleavage of the ester bond, yielding 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol. N-deethylation involves the removal of one or both ethyl groups from the tertiary amine. Aromatic hydroxylation introduces a hydroxyl group onto the phenyl ring.

Q2: What are the expected degradation products of this compound?

A2: Based on the known degradation pathways, the following are the primary degradation products to expect:

  • From Ester Hydrolysis:

    • 4-Aminobenzoic acid

    • 3-(diethylamino)-2,2-dimethyl-1-propanol

  • From N-Deethylation:

    • N-ethyl-N-desethyl-Dimethocaine

    • N,N-didesethyl-Dimethocaine

  • From Aromatic Hydroxylation:

    • Hydroxy-Dimethocaine isomers (with the hydroxyl group at various positions on the aromatic ring)

Combination products of these pathways, such as hydroxylated and deethylated derivatives, may also be present.

Q3: Which analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A3: Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for separating and quantifying Dimethocaine and its degradation products. A stability-indicating HPLC method is crucial to ensure that the parent drug peak is well-resolved from all degradation product peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are highly sensitive and specific, making them ideal for identifying unknown degradation products by providing molecular weight and fragmentation information.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile degradation products. Derivatization may be necessary for non-volatile compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Formation of degradation products.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products. Use LC-MS to identify the mass of the unknown peaks.
Loss of Dimethocaine potency in solution Degradation of the active pharmaceutical ingredient (API).Investigate the stability of Dimethocaine under your specific storage conditions (pH, temperature, solvent). Consider adjusting the pH to a more stable range (acidic pH is generally more stable for ester-containing compounds) or storing solutions at a lower temperature.
Poor separation of Dimethocaine and degradation peaks The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method. This involves systematically optimizing the mobile phase composition, pH, column type, and temperature to achieve adequate resolution between all relevant peaks.
Inconsistent degradation results Variability in experimental conditions.Ensure precise control of temperature, pH, and concentration of stress agents during forced degradation studies. Use calibrated equipment and freshly prepared solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours), as ester hydrolysis is typically rapid under basic conditions.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 8, and 24 hours).

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 24, 48, and 72 hours).

    • Also, prepare a solution of this compound (1 mg/mL) and subject it to the same thermal stress.

    • Dissolve the solid sample and dilute the solution to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the samples at various time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products observed.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to separate polar degradation products from the less polar parent drug.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV at 290 nm (based on the chromophore of the 4-aminobenzoic acid moiety).

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress ConditionDurationDimethocaine Remaining (%)Major Degradation Products Identified
0.1 N HCl24 hours85.24-Aminobenzoic acid, 3-(diethylamino)-2,2-dimethyl-1-propanol
0.1 N NaOH4 hours45.74-Aminobenzoic acid, 3-(diethylamino)-2,2-dimethyl-1-propanol
3% H₂O₂24 hours92.1Hydroxylated Dimethocaine
Thermal (70°C, solution)72 hours95.8Minor unidentified peaks
Photolytic24 hours98.3Minor unidentified peaks

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Hydrolysis Rate Constants (k) for a Structurally Similar Compound (Procaine) at 40°C (Illustrative)

pHk (hours⁻¹)Half-life (t½) (hours)
2.00.0015462
5.00.0008866
7.40.01257.8
9.00.183.85

Note: This data is for Procaine and serves as an estimate of the expected pH-dependent hydrolysis of Dimethocaine. Actual rates for Dimethocaine should be determined experimentally.

Visualizations

DegradationPathways cluster_hydrolysis Ester Hydrolysis cluster_deethylation N-Deethylation cluster_hydroxylation Aromatic Hydroxylation Dimethocaine Dimethocaine Hydrochloride PABA 4-Aminobenzoic Acid Dimethocaine->PABA pH, Temp Alcohol 3-(diethylamino)-2,2- dimethyl-1-propanol Dimethocaine->Alcohol pH, Temp Deethyl N-ethyl-N-desethyl- Dimethocaine Dimethocaine->Deethyl Hydroxylated Hydroxy-Dimethocaine Dimethocaine->Hydroxylated Dideethyl N,N-didesethyl- Dimethocaine Deethyl->Dideethyl

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow start Start: Dimethocaine HCl Stock Solution (1 mg/mL) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating HPLC-UV/LC-MS Analysis stress->analysis identification Peak Identification and Structural Elucidation analysis->identification quantification Quantification of Degradation Products analysis->quantification report Report and Stability Assessment identification->report quantification->report

Caption: General experimental workflow for identifying degradation products.

TroubleshootingLogic start Problem Encountered q1 Are there unexpected peaks in the chromatogram? start->q1 a1_yes Perform forced degradation to identify known degradants. Use LC-MS for unknowns. q1->a1_yes Yes q2 Is there a loss of Dimethocaine potency? q1->q2 No a1_yes->q2 a2_yes Investigate storage conditions (pH, temperature). Adjust for better stability. q2->a2_yes Yes q3 Is there poor peak separation? q2->q3 No a2_yes->q3 a3_yes Develop and validate a stability-indicating method. q3->a3_yes Yes end Issue Resolved q3->end No a3_yes->end

Caption: A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: Dimethocaine Hydrochloride in Locomotor Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dimethocaine (B1670663) hydrochloride dosage in locomotor activity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose range of Dimethocaine hydrochloride for stimulating locomotor activity in mice?

A1: The typical effective dose range for this compound to significantly increase locomotor activity in mice is 10-40 mg/kg, administered via intraperitoneal (IP) injection.[1][2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.

Q2: How should this compound be prepared for administration?

A2: this compound is a water-soluble white powder.[3] For IP injections, it should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). Ensure the solution is clear and free of particulates before administration. It is recommended to prepare the solution fresh on the day of the experiment. For stock solutions, this compound can be dissolved in water or DMSO; however, for in vivo experiments, the final solution should be prepared in a physiologically compatible vehicle.[3][4]

Q3: What is the expected time course of this compound's effect on locomotor activity?

A3: Following IP administration, the stimulant effects of this compound typically have a rapid onset. Peak effects on locomotor activity are generally observed within 10 to 20 minutes after injection.[5] The effects then start to decline, returning to baseline levels within approximately one hour.[5]

Q4: What is the mechanism of action for this compound-induced hyperlocomotion?

A4: this compound acts as a dopamine (B1211576) reuptake inhibitor.[5] It binds to the dopamine transporter (DAT) in the brain, blocking the reabsorption of dopamine from the synaptic cleft.[6] This leads to an increased concentration of extracellular dopamine, which enhances dopaminergic signaling in brain regions that control motor activity, such as the nucleus accumbens.[1][5] This mechanism is similar to that of cocaine.[1][5]

Q5: What are the key behavioral parameters to measure in an open-field test for locomotor activity?

A5: Key parameters to quantify locomotor activity in an open-field test include:

  • Total Distance Traveled: The total distance the animal covers during the observation period.

  • Ambulatory Counts: The number of times the animal crosses from one quadrant of the open field to another.

  • Rearing: The number of times the animal stands on its hind legs.

  • Center Time vs. Periphery Time: The amount of time spent in the central versus the outer zones of the arena. A significant decrease in center time can indicate anxiogenic-like effects.[1][2]

  • Stereotypy Counts: The frequency and duration of repetitive, non-locomotor behaviors (e.g., sniffing, gnawing, head weaving), which may become more prominent at higher doses.[7][8]

Data Summary Tables

Table 1: Recommended Dosage and Administration for this compound in Mice

ParameterRecommendationSource(s)
Route of Administration Intraperitoneal (IP)[1][2]
Effective Dose Range 10 - 40 mg/kg[1][2]
Vehicle Sterile Saline (0.9% NaCl)[9]
Injection Volume 0.1 ml per 10 g of body weight[2]

Table 2: Time Course of Locomotor Effects in Mice (IP Administration)

Time PointExpected EffectSource(s)
Onset Within a few minutes[5]
Peak Effect 10 - 20 minutes post-injection[5]
Duration Effects diminish and return to baseline within 1 hour[5]

Troubleshooting Guide

Problem 1: No significant increase in locomotor activity is observed after Dimethocaine administration.

Potential CauseSuggested Solution
Suboptimal Dosage: The dose may be too low for the specific animal strain or sex being used. Perform a dose-response study (e.g., 5, 10, 20, 40 mg/kg) to determine the optimal dose.
Improper Drug Preparation/Storage: Ensure the this compound is fully dissolved and the solution is fresh. If using a stock solution, verify it has been stored correctly to prevent degradation.[3][4]
Habituation to Novelty: If animals are not properly habituated to the testing environment, the stress of novelty may mask the stimulant effects of the drug. Implement a consistent habituation period (e.g., 15-30 minutes) in the open-field arena before drug administration.[10]
Route of Administration: Intraperitoneal injection is a common and effective route.[1][2] Ensure proper injection technique to avoid accidental administration into other tissues.

Problem 2: High variability in locomotor activity is observed between subjects in the same treatment group.

Potential CauseSuggested Solution
Inconsistent Animal Handling: Differences in handling can induce stress and affect locomotor behavior. Ensure all animals are handled consistently and by the same experimenter if possible.[11]
Environmental Factors: Rodent behavior is sensitive to environmental cues.[11][12] Conduct experiments at the same time of day, under consistent lighting and with a stable ambient temperature to minimize variability.[13]
Individual Differences in Drug Response: There can be inherent biological variability in how animals respond to psychostimulants.[14] Increasing the sample size per group can help to mitigate the impact of individual outliers.
Animal Strain and Supplier: Different rodent strains can exhibit varying sensitivities to drugs.[12] Use a consistent strain and supplier for all experiments.

Problem 3: Animals exhibit stereotyped, non-locomotor behaviors at higher doses.

Potential CauseSuggested Solution
Dose is too high: High doses of psychostimulants can induce stereotypy (e.g., repetitive sniffing, head weaving) which can interfere with the measurement of locomotor activity.[8]
Behavioral Scoring: If high doses are necessary for the study, ensure that both locomotor activity and stereotyped behaviors are scored and analyzed separately to provide a complete behavioral profile.

Problem 4: Anxiogenic-like behaviors (e.g., thigmotaxis) are confounding the locomotor data.

Potential CauseSuggested Solution
Anxiogenic Properties of Dimethocaine: Dimethocaine has been shown to have anxiogenic effects, which can manifest as increased time spent in the periphery of the open field (thigmotaxis).[1][2]
Data Analysis: Analyze both the total distance traveled and the time spent in the center versus the periphery of the arena. This will allow for the differentiation between general locomotor stimulation and anxiety-like responses.

Experimental Protocols

Protocol: Assessing the Effect of this compound on Locomotor Activity in Mice using an Open-Field Test

  • Animal Acclimation:

    • House mice in the facility for at least one week before the experiment to allow for acclimation.

    • Handle the mice for several days leading up to the experiment to reduce handling-induced stress.

  • Drug Preparation:

    • On the day of the experiment, prepare a fresh solution of this compound by dissolving it in sterile 0.9% saline to the desired concentrations (e.g., 10, 20, 40 mg/kg).

    • Prepare a vehicle control solution of sterile 0.9% saline.

  • Experimental Procedure:

    • Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.

    • Place each mouse individually into the center of the open-field arena (e.g., a 40x40 cm box).

    • Allow the mice to habituate to the arena for a period of 15-30 minutes.[10]

    • After the habituation period, remove each mouse, administer the calculated dose of this compound or vehicle via IP injection, and immediately return it to the center of the open-field arena.

    • Record locomotor activity for 60 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the recorded data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Quantify and compare the following parameters between treatment groups: total distance traveled, ambulatory counts, rearing frequency, and time spent in the center versus the periphery.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Visualizations

Dimethocaine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction -> Increased Locomotor Activity Dopamine_Receptor->Signal_Transduction Dimethocaine Dimethocaine HCl Dimethocaine->DAT Blocks Reuptake

Caption: Mechanism of this compound on dopaminergic synapses.

Locomotor_Activity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation 1. Animal Acclimation (≥ 1 week) Drug_Prep 2. Prepare Dimethocaine HCl and Vehicle Solutions Room_Acclimation 3. Acclimate to Testing Room (60 min) Acclimation->Room_Acclimation Habituation 4. Habituate in Open-Field (15-30 min) Room_Acclimation->Habituation Injection 5. IP Injection (Dimethocaine or Vehicle) Habituation->Injection Recording 6. Record Locomotor Activity (60 min) Injection->Recording Data_Extraction 7. Extract Key Parameters (Distance, Rearing, Center Time) Recording->Data_Extraction Stats 8. Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats

Caption: Experimental workflow for a locomotor activity study.

References

Minimizing psychoactive effects in local anesthetic research with Dimethocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethocaine (B1670663). The focus is on minimizing its psychoactive effects while investigating its potential as a local anesthetic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dimethocaine's local anesthetic and psychoactive effects?

A1: Dimethocaine exhibits a dual mechanism of action. Its local anesthetic properties are attributed to the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials and nociceptive signals.[1] Concurrently, its psychoactive, stimulant effects, which are similar to but less potent than cocaine, arise from its ability to inhibit the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine concentrations in the brain's reward pathways.[2][3]

Q2: How does Dimethocaine's affinity for the dopamine transporter compare to that of cocaine?

A2: Studies have shown that Dimethocaine has a slightly lower affinity for the dopamine transporter than cocaine. However, its potency in inhibiting dopamine uptake is comparable.[2] This suggests that a higher concentration of Dimethocaine may be required to achieve the same level of dopamine transporter occupancy as cocaine.[2]

Q3: Are there known differences in the potency of Dimethocaine for its local anesthetic versus its psychoactive effects?

Q4: What are the primary challenges in preclinical assessments of Dimethocaine?

A4: The main challenge lies in distinguishing its desired local anesthetic effects from its confounding psychoactive and motor stimulant properties in behavioral assays. For instance, in analgesia tests, it is crucial to determine if an increased response latency is due to pain inhibition or motor impairment. Similarly, in reward-based assays, it's important to differentiate true place preference from hyperactivity.

Data Presentation

Table 1: In Vitro Binding Affinities and Potencies for Dopamine Transporter

CompoundTargetAssayKᵢ (μM)IC₅₀ (μM)Reference
DimethocaineDopamine Transporter[³H]CFT Binding1.4-[5]
DimethocaineDopamine Transporter[³H]Dopamine Uptake-1.2[5]
CocaineDopamine Transporter[³H]CFT Binding0.6-[5]
CocaineDopamine Transporter[³H]Dopamine Uptake-0.7[5]

Table 2: Comparative IC₅₀ Values for Sodium Channel Block by Local Anesthetics

CompoundSodium Channel SubtypeIC₅₀ (μM)Reference
Lidocaine (B1675312)NaV1.5 (cardiac)~10 (inactivated state)[6]
LidocaineNaV1.7 (peripheral nerve)450[7]
LidocaineNaV1.8 (peripheral nerve)104[7]
BupivacaineNaV1.5 (neonatal)3[8]
DimethocaineVariousData not currently available

Note: The lack of specific IC₅₀ data for Dimethocaine at various sodium channel subtypes is a significant knowledge gap in the field.

Mandatory Visualizations

Signaling_Pathway cluster_0 Local Anesthetic Effect cluster_1 Psychoactive Effect Dimethocaine_LA Dimethocaine Na_Channel Voltage-Gated Sodium Channel Dimethocaine_LA->Na_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Nociception Pain Signal Transmission Action_Potential->Nociception Prevents Analgesia Local Anesthesia Nociception->Analgesia Leads to Dimethocaine_Psy Dimethocaine DAT Dopamine Transporter (DAT) Dimethocaine_Psy->DAT Inhibits Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Uptake->Synaptic_Dopamine Decreased reuptake leads to Reward_Pathway Reward Pathway Stimulation Synaptic_Dopamine->Reward_Pathway Activates Psychoactive_Effects Stimulant & Rewarding Effects Reward_Pathway->Psychoactive_Effects Results in Experimental_Workflow cluster_0 Phase 1: Assess Local Anesthetic Efficacy cluster_1 Phase 2: Evaluate Psychoactive Potential start_LA Administer Dimethocaine (e.g., subcutaneous) tail_flick Tail-Flick Test start_LA->tail_flick motor_assessment Assess Motor Function (e.g., rotarod, open field) start_LA->motor_assessment Control measure_latency Measure tail withdrawal latency tail_flick->measure_latency analgesia_conclusion Determine true analgesic effect vs. motor impairment measure_latency->analgesia_conclusion motor_assessment->analgesia_conclusion start_psy Administer Dimethocaine (e.g., intraperitoneal) cpp Conditioned Place Preference (CPP) start_psy->cpp locomotor_activity Measure Locomotor Activity during conditioning cpp->locomotor_activity Control preference_test Test for place preference cpp->preference_test reward_conclusion Distinguish reward from hyperactivity locomotor_activity->reward_conclusion preference_test->reward_conclusion

References

Overcoming challenges in the synthesis and purification of Dimethocaine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis and purification of Dimethocaine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

Synthesis Issues

Q1: My Dimethocaine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of Dimethocaine, which is typically achieved through the esterification of 4-aminobenzoic acid or its derivatives with 3-(diethylamino)-2,2-dimethylpropan-1-ol (B41345), can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have reached equilibrium.

    • Solution: Increase the reaction time and ensure adequate heating. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.

  • Presence of Water: As a reversible reaction, the presence of water, a byproduct, can shift the equilibrium back towards the reactants.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of a Dean-Stark apparatus can be effective in removing water as it forms.

  • Sub-optimal Catalyst Amount: An insufficient amount of acid catalyst can lead to a slow or incomplete reaction.

    • Solution: Ensure the correct molar ratio of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.

  • Loss During Work-up: The product may be partially lost during the aqueous work-up phase if it has some solubility in water.

    • Solution: Minimize the volume of water used for washing and use cold water to reduce the solubility of the product.

Purification Issues

Q2: I am having difficulty purifying Dimethocaine base using column chromatography on silica (B1680970) gel. The compound is either sticking to the column or showing significant peak tailing.

A2: This is a frequent issue when purifying tertiary amines like Dimethocaine on standard silica gel.[1] The basic nature of the tertiary amine leads to strong interactions with the acidic silanol (B1196071) groups on the silica surface, causing poor separation and recovery.

Here are several effective solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica gel.

  • Deactivate the Silica Gel: The silica gel can be pre-treated to neutralize the acidic sites. This is done by making a slurry of the silica gel in a solvent containing triethylamine, followed by filtration and drying.

  • Use an Alternative Stationary Phase:

    • Basic Alumina (B75360): Alumina is a more basic support and is often a good alternative for purifying basic compounds.

    • Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes.[1]

Q3: My Dimethocaine HCl salt is not crystallizing properly, or it is crashing out of solution as an oil.

A3: Oiling out during crystallization is a common problem that can be addressed by modifying the crystallization conditions:

  • Solvent Choice: The solvent system may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

    • Solution: Experiment with mixed solvent systems. For amine hydrochlorides, ethanol/water or isopropanol (B130326)/ether mixtures can be effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should yield crystals.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Saturation Level: The solution may be too concentrated.

    • Solution: Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then attempt to recrystallize again.

Q4: The purity of my final Dimethocaine HCl product is lower than expected, even after recrystallization. What are the potential impurities?

A4: Impurities can arise from the starting materials or from side reactions during the synthesis. Potential impurities include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol may be present.

  • Byproducts of Side Reactions:

    • Dimerization/Polymerization: Under harsh acidic conditions, side reactions can occur.

    • Hydrolysis: The ester product can be hydrolyzed back to the starting materials if excess water is present during work-up or storage.

  • Solution:

    • Ensure the reaction goes to completion by monitoring with TLC.

    • Perform multiple recrystallizations if necessary.

    • Consider a final purification step, such as a wash with a saturated sodium bicarbonate solution to remove any acidic impurities before the final HCl salt formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for Dimethocaine HCl?

A1: A common method for synthesizing Dimethocaine is the Fischer esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethylpropan-1-ol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. An alternative is the transesterification of an alkyl 4-aminobenzoate (B8803810) (like ethyl 4-aminobenzoate) with 3-(diethylamino)-2,2-dimethylpropan-1-ol.

Q2: How can I confirm the identity and purity of my synthesized Dimethocaine HCl?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (196-197°C) indicates high purity.[4]

Q3: What are the ideal storage conditions for Dimethocaine HCl?

A3: Dimethocaine HCl should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage at 2-8°C is often recommended.[3]

Q4: Are there any specific safety precautions I should take when working with the reagents for Dimethocaine synthesis?

A4: Yes, standard laboratory safety procedures should be strictly followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acid catalysts like sulfuric acid are highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Dimethocaine Synthesis

Potential Cause Recommended Solution Monitoring Technique
Incomplete ReactionIncrease reaction time and/or temperature.TLC
Presence of WaterUse anhydrous reagents and glassware; consider a Dean-Stark trap.-
Insufficient CatalystEnsure correct molar ratio of acid catalyst.-
Product Loss During Work-upUse cold water for washing; minimize wash volume.-

Table 2: Column Chromatography Troubleshooting for Dimethocaine Purification

Issue Potential Cause Recommended Solution(s)
Compound sticks to columnStrong interaction between basic amine and acidic silica.Add 0.1-2% triethylamine to the eluent.
Use deactivated silica gel.
Use basic alumina as the stationary phase.
Significant peak tailingStrong analyte-stationary phase interaction.Optimize the concentration of the basic modifier in the eluent.
Use a less polar solvent system if possible.

Experimental Protocols

Protocol 1: Synthesis of Dimethocaine via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1.0 eq), 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of Dimethocaine Base:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Dimethocaine base.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with the addition of 1% triethylamine.

  • Formation of Dimethocaine HCl:

    • Dissolve the purified Dimethocaine base in a minimal amount of a suitable solvent like anhydrous isopropanol or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The Dimethocaine HCl salt will precipitate out of the solution.

  • Final Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain pure Dimethocaine HCl.

    • Dry the final product under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (4-Aminobenzoic Acid, 3-(diethylamino)-2,2-dimethylpropan-1-ol) reaction Fischer Esterification (Toluene, H₂SO₄, Reflux) start->reaction neutralization Neutralization (NaHCO₃ soln) reaction->neutralization extraction Solvent Extraction (Ethyl Acetate) neutralization->extraction drying Drying & Concentration extraction->drying crude_base Crude Dimethocaine Base drying->crude_base chromatography Column Chromatography (Silica, Hex/EtOAc + 1% TEA) crude_base->chromatography pure_base Pure Dimethocaine Base chromatography->pure_base salt_formation Salt Formation (HCl in Ether) pure_base->salt_formation recrystallization Recrystallization (Ethanol/Ether) salt_formation->recrystallization final_product Pure Dimethocaine HCl recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of Dimethocaine HCl.

Troubleshooting_Purification cluster_solutions Potential Solutions start Purification Issue with Tertiary Amine? issue1 Compound Sticking to Silica Column start->issue1 Yes issue2 Significant Peak Tailing start->issue2 Yes solution1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) issue1->solution1 solution2 Use Deactivated Silica Gel issue1->solution2 solution3 Switch to Basic Alumina issue1->solution3 issue2->solution1 solution4 Optimize Modifier Concentration issue2->solution4 end Improved Separation solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for column chromatography purification of Dimethocaine.

References

Improving the stability of Dimethocaine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethocaine Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. The information is designed to help you anticipate and address common stability issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing and storing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results over time. Hydrolysis: Dimethocaine is an ester and is susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1][2][3] This is the most common cause of degradation.- Prepare fresh solutions daily.[4]- If short-term storage is necessary, store at 2-8°C.[5][6]- For longer-term storage of stock solutions, use an organic solvent like DMSO or ethanol (B145695) and store at -20°C or -80°C.[4][7]
Precipitate forms in the aqueous solution. Solubility Issues: The solubility of this compound in aqueous buffers can be limited.[4][8] Changes in pH or temperature can affect solubility.- Ensure the concentration does not exceed the solubility limit (approx. 10 mg/mL in PBS, pH 7.2).[4][8]- Use of sonication may aid in dissolution.[7]- If a precipitate forms upon storage, it may indicate degradation and the solution should be discarded.
Discoloration of the solution. Oxidation/Degradation: The 4-amino group on the benzene (B151609) ring may be susceptible to oxidation, which can sometimes lead to colored byproducts.- Protect solutions from light.[9]- Consider purging the solution and vial headspace with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

Frequently Asked Questions (FAQs)

1. How stable is this compound in aqueous solutions?

This compound is known to be unstable in aqueous solutions, primarily due to hydrolysis of its ester group.[1][2] Product information from suppliers often recommends not storing aqueous solutions for more than one day.[4] The rate of degradation is influenced by pH and temperature.

2. What is the primary degradation pathway for Dimethocaine in water?

The main degradation pathway is the hydrolysis of the ester bond, yielding 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol. This is a common degradation route for local anesthetics with an ester structure, such as procaine (B135) and cocaine.[1][10]

3. How does pH affect the stability of this compound solutions?

While specific data for Dimethocaine is limited, for the structurally similar compound cocaine, hydrolysis is significantly pH-dependent. Cocaine is most stable in acidic conditions (pH below 4) and degrades more rapidly as the pH increases towards neutral and alkaline.[11] It is highly likely that Dimethocaine follows a similar pattern.

4. What is the recommended procedure for preparing an aqueous solution of this compound?

To prepare an aqueous solution, you can directly dissolve the crystalline solid in an aqueous buffer.[4] It is recommended to:

  • Use a buffer with a slightly acidic pH if compatible with your experimental design.

  • Prepare the solution fresh for each experiment.

  • If using a stock solution in an organic solvent, make further dilutions into aqueous buffers immediately before use.[4]

5. How should I store this compound?

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (stable for at least two years).[4][8]

  • Aqueous Solutions: It is strongly recommended to prepare these fresh and not to store them for more than 24 hours.[4] If brief storage is unavoidable, keep the solution refrigerated at 2-8°C and protected from light.

  • Organic Stock Solutions: Solutions in organic solvents like DMSO or ethanol are more stable. These can be stored at -20°C for up to a month or -80°C for up to six months.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the powder to your chosen aqueous buffer (e.g., PBS, pH 7.2).

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.[7]

  • Use: Use the solution immediately after preparation for best results.

Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for a stability-indicating HPLC method, which should be validated for your specific application.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mobile phase component) and create a series of calibration standards.

  • Sample Preparation:

    • Prepare an aqueous solution of this compound at a known concentration.

    • Divide the solution into aliquots for storage under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each storage condition.

  • HPLC Analysis:

    • Inject the standards and samples onto the HPLC system. A reverse-phase C18 column is often suitable for this type of compound.

    • Use a mobile phase that provides good separation of the parent drug from its potential degradation products (e.g., an acetonitrile/water gradient with a pH modifier like formic acid).

    • Use a UV detector set to a wavelength where Dimethocaine has strong absorbance (e.g., around 297 nm).[8]

  • Data Analysis:

    • Quantify the peak area of the Dimethocaine peak at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance of new peaks, which could be degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_analysis Analysis prep_solution Prepare Aqueous Solution store_conditions Aliquot and Store under Different Conditions prep_solution->store_conditions sample_timepoint Sample at Time Points store_conditions->sample_timepoint hplc_analysis HPLC Analysis sample_timepoint->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flowchart Troubleshooting Inconsistent Results start Inconsistent Experimental Results? check_solution Was the aqueous solution prepared fresh? start->check_solution check_storage How was the solid stored? check_solution->check_storage yes_fresh prepare_fresh Prepare fresh solution daily. This is the most likely cause of inconsistency. check_solution->prepare_fresh no_fresh yes_fresh Yes other_factors Consider other experimental variables (pipetting, instrument calibration, etc.). check_storage->other_factors storage_ok replace_solid The solid starting material may be degraded. Use a new batch. check_storage->replace_solid storage_bad no_fresh No storage_ok Properly (-20°C, dry) storage_bad Improperly

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Dimethocaine Hydrochloride Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential cross-reactivity of Dimethocaine hydrochloride in immunoassays designed for cocaine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for cocaine immunoassays?

A1: this compound, also known as DMC or larocaine, is a local anesthetic with a chemical structure similar to cocaine. Due to this structural analogy, there is a potential for Dimethocaine to be recognized by antibodies used in immunoassays targeting cocaine and its primary metabolite, benzoylecgonine, leading to false-positive results.

Q2: Do commercially available cocaine immunoassays show cross-reactivity with this compound?

A2: There is limited specific data from manufacturers on the cross-reactivity of Dimethocaine in their cocaine immunoassays. However, one study investigating synthetic cocaine derivatives concluded that the tested compounds, including those structurally related to cocaine, showed no significant cross-reactivity in the CEDIA cocaine immunoassay[1]. It is crucial to note that "no significant" does not quantify the threshold, and cross-reactivity can vary between different immunoassay kits and antibody lots.

Q3: What are the consequences of Dimethocaine cross-reactivity in research and clinical settings?

Q4: Are other local anesthetics known to cross-react with cocaine immunoassays?

A4: Studies have investigated other local anesthetics, such as lidocaine, and have found no evidence of them causing false-positive results on standard cocaine urine immunoassays[2][3][4][5]. However, the structural similarity of Dimethocaine to cocaine is more pronounced than that of lidocaine.

Troubleshooting Guide

Issue: Suspected False-Positive Result in a Cocaine Immunoassay

If you suspect that the presence of this compound in your samples is causing a false-positive result in your cocaine immunoassay, follow these troubleshooting steps.

Step 1: Review Assay-Specific Documentation

  • Carefully examine the package insert of your specific immunoassay kit for any information on cross-reactivity with Dimethocaine or other structurally related compounds like procaine.

  • Note the primary antibody's target (cocaine, benzoylecgonine, etc.) as this can influence cross-reactivity profiles.

Step 2: Perform a Spike and Recovery Experiment

  • Objective: To determine if Dimethocaine interferes with the detection of the target analyte in your sample matrix.

  • Procedure:

    • Prepare a sample matrix identical to your experimental samples but known to be free of cocaine and its metabolites (a negative control matrix).

    • Spike this matrix with a known concentration of the target analyte (e.g., benzoylecgonine).

    • In a separate set of tubes, spike the negative control matrix with the same concentration of the target analyte and a range of concentrations of this compound.

    • Run the immunoassay on all samples.

  • Interpretation:

    • If the recovery of the target analyte is within an acceptable range (typically 80-120%) in the presence of Dimethocaine, significant interference is unlikely at those concentrations.

    • If the recovery is outside this range, it suggests that Dimethocaine is interfering with the assay.

Step 3: Determine the Cross-Reactivity Percentage

  • Objective: To quantify the extent of Dimethocaine's cross-reactivity.

  • Procedure:

    • Prepare a standard curve for your target analyte according to the assay protocol.

    • Prepare a serial dilution of this compound in the same buffer used for the standards.

    • Run the Dimethocaine dilutions in the immunoassay as if they were the target analyte.

    • Calculate the concentration of Dimethocaine that produces a signal equivalent to a known concentration of the target analyte (e.g., the 50% inhibition concentration, IC50).

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Dimethocaine at IC50) * 100

Step 4: Confirmatory Analysis

  • If cross-reactivity is confirmed, it is essential to use a more specific analytical method to confirm your results.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard confirmatory methods that can distinguish between cocaine/benzoylecgonine and Dimethocaine based on their different molecular weights and fragmentation patterns[6].

Data on Cross-Reactivity of Cocaine Immunoassays

The following table summarizes the cross-reactivity of various compounds in commercially available cocaine immunoassays. Note the absence of data for this compound, highlighting the importance of in-house validation.

CompoundDRI™ Cocaine Metabolite Assay (%)[7]CEDIA™ Cocaine Assay (%)[8]Neogen Cocaine/Benzoylecgonine-2 ELISA Kit (%)[9]LZI Cocaine Metabolite Enzyme Immunoassay (%)[10]
This compound Data Not Provided Data Not Provided Data Not Provided Data Not Provided
Benzoylecgonine100100100100
Cocaine0.65475Positive
CocaethylenePositive5750Positive
EcgonineNot Specified1.10.9Positive
Ecgonine Methyl EsterNot Specified< 0.10.4Positive
NorcocaineNot SpecifiedNot Specified0.2Not Specified

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

Materials:

  • Your immunoassay kit for cocaine/benzoylecgonine

  • Negative control sample matrix (e.g., drug-free urine, plasma)

  • Certified reference standards of the target analyte (e.g., benzoylecgonine) and this compound

  • Standard laboratory equipment (pipettes, tubes, microplate reader, etc.)

Methodology:

  • Prepare a stock solution of the target analyte and this compound in the assay buffer.

  • Prepare three sets of samples:

    • Set A (Control): Negative control matrix.

    • Set B (Spiked Analyte): Negative control matrix spiked with a known concentration of the target analyte (e.g., the concentration at the middle of the standard curve).

    • Set C (Spiked Analyte + Dimethocaine): Negative control matrix spiked with the same concentration of the target analyte as Set B, plus a concentration of this compound relevant to your expected sample concentrations. It is advisable to test a low, medium, and high concentration of Dimethocaine.

  • Perform the immunoassay on all three sets of samples according to the manufacturer's instructions.

  • Calculate the concentration of the target analyte in each sample using the standard curve.

  • Calculate the percent recovery for Set C using the following formula: % Recovery = (Measured Concentration in Set C / Spiked Concentration in Set B) * 100

Protocol 2: Determination of Cross-Reactivity Percentage

Materials:

  • Your competitive immunoassay kit for cocaine/benzoylecgonine

  • Certified reference standards of the target analyte and this compound

  • Standard laboratory equipment

Methodology:

  • Generate a standard curve for the target analyte as per the kit protocol. Determine the IC50 of the target analyte from this curve.

  • Prepare a serial dilution of this compound in the assay buffer, covering a wide range of concentrations.

  • Run the Dimethocaine dilutions in the immunoassay in the same manner as the standards.

  • Plot a dose-response curve for Dimethocaine and determine its IC50.

  • Calculate the percent cross-reactivity using the formula provided in the troubleshooting guide.

Visualizations

Immunoassay_Cross-Reactivity_Principle cluster_0 Scenario 1: No Cross-Reacting Substance cluster_1 Scenario 2: Presence of Cross-Reacting Substance Analyte Cocaine/Metabolite Antibody Anti-Cocaine Antibody Analyte->Antibody Binds Binding Specific Binding Antibody->Binding Dimethocaine Dimethocaine Antibody2 Anti-Cocaine Antibody Dimethocaine->Antibody2 Binds (Cross-Reactivity) FalsePositive Non-Specific Binding (False-Positive Signal) Antibody2->FalsePositive Troubleshooting_Workflow Start Suspected False-Positive Cocaine Immunoassay Result ReviewInsert Review Kit Insert for Cross-Reactivity Data Start->ReviewInsert SpikeRecovery Perform Spike and Recovery Experiment ReviewInsert->SpikeRecovery InterferenceCheck Interference Observed? SpikeRecovery->InterferenceCheck NoInterference No Significant Interference Proceed with Caution InterferenceCheck->NoInterference No CalcCrossReactivity Calculate % Cross-Reactivity InterferenceCheck->CalcCrossReactivity Yes End Report Confirmed Results NoInterference->End Confirm Confirm Results with GC-MS or LC-MS CalcCrossReactivity->Confirm Confirm->End

References

Technical Support Center: Enhancing Detection Sensitivity of Dimethocaine Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dimethocaine hydrochloride in biological matrices. The information is designed to address specific experimental challenges and improve analytical sensitivity.

Disclaimer on Quantitative Data

Quantitative validation data, such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery percentages, specifically for this compound are not widely available in published literature. Due to its structural and chemical similarities to cocaine, this guide presents data from studies on cocaine and its metabolites as a close proxy. These values should serve as a valuable reference point for method development and validation. Researchers are strongly encouraged to perform in-house validation to determine the specific performance of their assays for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable biological matrix for detecting recent Dimethocaine use?

A1: For detecting recent drug use (within 5-48 hours), oral fluid is a feasible and non-invasive option, with detection times similar to blood.[1] Urine is also a common choice due to higher concentrations of the parent drug and its metabolites, which can be detected for a few days after a single dose.[1]

Q2: What are the primary challenges in analyzing Dimethocaine in biological samples?

A2: The main challenges include the complex nature of biological matrices which can cause interference, the low concentrations of Dimethocaine and its metabolites, and the need for meticulous sample preparation to ensure accurate and reproducible results.[1] For GC-MS analysis, derivatization is often necessary, which can add complexity to the workflow.

Q3: How can I improve the stability of Dimethocaine in my samples during storage?

A3: To ensure analyte stability, it is crucial to control temperature, pH, and light exposure. For long-term storage, freezing samples at -20°C is recommended.[1] The pH of matrices like plasma and urine can increase over time, so proper buffering is essential for pH-sensitive compounds.[1] To prevent degradation from light, use amber vials or foil-wrapped tubes.[1] For analytes susceptible to oxidation, the addition of an antioxidant like ascorbic acid may be necessary.[1]

Q4: What are the main metabolic pathways for Dimethocaine, and why is it important to detect its metabolites?

A4: Dimethocaine undergoes extensive metabolism. The main Phase I reactions include ester hydrolysis, deethylation, and hydroxylation. The primary Phase II reaction is N-acetylation.[2][3] Detecting these metabolites is crucial as it confirms the ingestion and metabolic processing of Dimethocaine, providing more definitive evidence of use compared to detecting the parent drug alone.[2][3]

Q5: Is it necessary to use an internal standard for quantitative analysis?

A5: Yes, using a deuterated internal standard (e.g., cocaine-d3) is highly recommended for quantitative analysis, especially with LC-MS/MS. Internal standards help to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Troubleshooting Guides

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Silanol (B1196071) Interactions: The amine group in Dimethocaine can interact with residual silanols on the silica-based column packing.- Add a buffer to the mobile phase (e.g., ammonium (B1175870) formate (B1220265) with formic acid) to minimize silanol interactions.- Use a column with end-capping or a different stationary phase (e.g., biphenyl).
Column Contamination: Buildup of matrix components on the column.- Implement a robust column washing protocol after each analytical batch.- Use a guard column to protect the analytical column.
Inappropriate Injection Solvent: Sample solvent is stronger than the initial mobile phase.- Ensure the injection solvent is of similar or weaker elution strength than the starting mobile phase. Reconstitute the final extract in the initial mobile phase.
Low Signal Intensity / Ion Suppression Matrix Effects: Co-eluting matrix components interfere with the ionization of Dimethocaine.- Optimize the chromatographic separation to separate Dimethocaine from interfering compounds.- Improve sample cleanup using a more selective method like solid-phase extraction (SPE).- Dilute the sample to reduce the concentration of interfering matrix components.
Inefficient Ionization: Suboptimal ion source parameters.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) using a Dimethocaine standard solution.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.- Prepare fresh mobile phase daily.- Ensure accurate measurement of all mobile phase components.
Column Degradation: Loss of stationary phase or column void formation.- Replace the column if performance does not improve with washing.- Operate the column within the recommended pH and temperature ranges.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.- Use high-purity, LC-MS grade solvents and reagents.- Filter all mobile phases before use.
Carryover: Residual analyte from a previous injection.- Optimize the needle wash protocol on the autosampler, using a strong solvent.- Inject a blank solvent after a high-concentration sample to check for carryover.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause Recommended Solution
Low Derivatization Efficiency Presence of Moisture: Water can hydrolyze derivatizing agents.- Ensure all glassware and solvents are anhydrous.- Evaporate the sample extract to complete dryness before adding the derivatization reagent.
Suboptimal Reaction Conditions: Incorrect temperature or incubation time.- Optimize the derivatization temperature and time according to the reagent manufacturer's recommendations or literature methods.
Degraded Derivatizing Agent: The reagent has lost its activity due to improper storage.- Store derivatizing agents under the recommended conditions (e.g., refrigerated, under an inert atmosphere).- Use a fresh vial of the derivatizing agent.
Peak Broadening or Tailing Active Sites in the GC System: Interaction of the analyte with active sites in the injector liner or column.- Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.
Non-volatile Residues: Buildup of non-volatile matrix components in the injector or on the column.- Perform regular maintenance on the GC inlet, including replacing the liner and septum.- Trim the front end of the GC column.
Poor Sensitivity Analyte Degradation: Thermal degradation of Dimethocaine in the hot injector.- Optimize the injector temperature to ensure volatilization without causing degradation.- Consider using a pulsed splitless or on-column injection technique.
Suboptimal MS Parameters: Incorrect ion source temperature or electron energy.- Tune the mass spectrometer according to the manufacturer's recommendations.- Optimize MS parameters for the specific Dimethocaine derivative.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of cocaine and its metabolites in various biological matrices, which can be used as a reference for Dimethocaine analysis.

Table 1: LC-MS/MS Method Performance in Urine

Analyte LOD (ng/mL) LOQ (ng/mL) Recovery (%)
Cocaine0.0050.02589.3 - 99.8
Benzoylecgonine0.0050.02589.3 - 99.8

Data sourced from a study on cocaine and its metabolites using SPE-UHPLC-MS/MS.

Table 2: LC-MS/MS Method Performance in Oral Fluid

Analyte LOD (ng/mL) LOQ (ng/mL) Recovery (%)
Cocaine0.04 - 0.50.1 - 1.5Not Reported
Benzoylecgonine0.04 - 0.50.1 - 1.5Not Reported

Data sourced from a study on psychoactive substances using a modified QuEChERS extraction and LC-MS/MS.[4]

Table 3: GC-MS Method Performance in Hair

Analyte LOD (ng/mg) LOQ (ng/mg) Recovery (%)
Cocaine0.020.05Not Reported

Data from a study using enzymatic digestion and GC-MS without derivatization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Urine for LC-MS/MS Analysis

This protocol is adapted from established methods for cocaine and its metabolites.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard (e.g., cocaine-d3).

    • Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

    • Vortex for 30 seconds.

    • If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol (B129727).

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow_Urine start Start: Urine Sample pretreatment 1. Sample Pre-treatment (Add IS, Buffer) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading wash1 4. Wash 1 (0.1 M HCl) loading->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elution 6. Elution (Organic Solvent Mixture) wash2->elution evaporation 7. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Fig 1. Solid-Phase Extraction Workflow for Urine Samples.
Protocol 2: Liquid-Liquid Extraction (LLE) from Oral Fluid for LC-MS/MS Analysis

  • Sample Pre-treatment:

    • Collect oral fluid using a collection device and transfer it to a polypropylene (B1209903) tube.

    • To 0.5 mL of oral fluid, add the internal standard.

    • Add 0.5 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9.5) and vortex.

  • Extraction:

    • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane/ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow_Oral_Fluid start Start: Oral Fluid Sample pretreatment 1. Sample Pre-treatment (Add IS, Basic Buffer) start->pretreatment extraction 2. Liquid-Liquid Extraction (Add Organic Solvent, Vortex, Centrifuge) pretreatment->extraction transfer 3. Transfer Organic Layer extraction->transfer evaporation 4. Evaporation & Reconstitution transfer->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Fig 2. Liquid-Liquid Extraction Workflow for Oral Fluid Samples.
Protocol 3: Hair Analysis by GC-MS

  • Decontamination:

    • Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane for 2 minutes, followed by 5 mL of methanol for 2 minutes, and finally 5 mL of deionized water for 2 minutes.

    • Discard the wash solvents and allow the hair to dry completely.

  • Digestion/Extraction:

    • Cut the decontaminated hair into small segments (1-2 mm).

    • Place the hair segments in a glass tube and add the internal standard.

    • Add 1 mL of 1 M NaOH and incubate at 70°C for 30 minutes to digest the hair matrix.

    • Cool the sample and neutralize with 1 M HCl.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 3 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether), vortexing, and centrifuging.

    • Transfer the organic layer to a new tube.

  • Derivatization:

    • Evaporate the organic extract to dryness under nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., ethyl acetate).

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Hair_Analysis_Workflow start Start: Hair Sample decontamination 1. Decontamination (Dichloromethane, Methanol, Water) start->decontamination digestion 2. Digestion/Extraction (NaOH Incubation) decontamination->digestion extraction 3. Liquid-Liquid Extraction digestion->extraction derivatization 4. Derivatization (BSTFA/TMCS) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Fig 3. General Workflow for Hair Analysis by GC-MS.

References

Technical Support Center: Refining Protocols for Dimethocaine Hydrochloride Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for studying Dimethocaine (B1670663) hydrochloride addiction models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.

Conditioned Place Preference (CPP)

  • Question: Why are my animals not showing a significant preference for the drug-paired chamber?

    • Potential Causes & Solutions:

      • Insufficient Drug Dose: The dose of Dimethocaine hydrochloride may be too low to have a reinforcing effect. A study in mice showed significant reinforcing effects with doses between 10-40 mg/kg (IP).[1][2] Consider performing a dose-response curve to determine the optimal dose for your specific strain and experimental conditions.

      • Animal Strain Variability: Different inbred mouse strains can show significant variability in their response to cocaine, a compound with a similar mechanism of action to Dimethocaine.[3] For example, DBA/2J and 129S1/SvImJ mice have been reported to not exhibit CPP to cocaine under certain conditions.[3] It is crucial to select an appropriate animal strain and be aware of its known behavioral responses to psychostimulants.

      • Biased vs. Unbiased CPP Design: The experimental design can influence the results. In a biased design, the animal's initial preference for a particular chamber is determined before conditioning, and the drug is typically paired with the less-preferred chamber.[4] If an animal has a strong initial preference for one chamber, it may be difficult to establish a conditioned preference for the other.[5] An unbiased design, where the drug-paired chamber is randomly assigned, may help to mitigate this issue.

      • Insufficient Conditioning: The number of conditioning sessions may not be sufficient for the animals to form a strong association between the drug and the environment. Consider increasing the number of pairings.

  • Question: The results of my CPP experiments are highly variable between individual animals. What can I do to reduce this variability?

    • Potential Causes & Solutions:

      • Handling Stress: Excessive or inconsistent handling of the animals can induce stress, which may affect their behavioral responses. Ensure all experimenters handle the animals in a consistent and gentle manner.

      • Environmental Factors: Variations in lighting, noise, or temperature in the experimental room can contribute to variability. Maintain a controlled and consistent environment throughout the study.

      • Apparatus Cues: The distinctiveness of the cues in the CPP apparatus is critical. If the cues are not salient enough, the animals may have difficulty distinguishing between the chambers. Ensure the visual and tactile cues for each chamber are clearly different.

Locomotor Sensitization

  • Question: My animals are not showing a progressive increase in locomotor activity with repeated Dimethocaine administration. What could be the reason?

    • Potential Causes & Solutions:

      • Inappropriate Dose: The dose of Dimethocaine may be too high, causing stereotyped behaviors that interfere with locomotion, or too low to induce sensitization. A dose-response study is recommended to find a dose that produces robust locomotor activity without excessive stereotypy. For comparison, studies with cocaine in rats often use doses around 10-20 mg/kg.[6][7]

      • Insufficient Treatment Duration: The sensitization protocol may be too short. Typically, locomotor sensitization develops over several days of repeated drug administration.[3] Consider extending the treatment period to at least 5-7 days.

      • Age and Strain Differences: As with CPP, the age and genetic background of the animals can influence the development of sensitization. For example, adolescent female Wistar rats have been shown to sensitize to a 15 mg/kg dose of cocaine, while adults did not under the same protocol.[8]

      • Context-Dependent Sensitization: In some cases, sensitization to the locomotor effects of a drug is only expressed in the environment where the drug was previously administered.[3] Ensure that testing for sensitization occurs in the same context as the drug administration.

  • Question: The locomotor activity of my control group (saline-injected) is decreasing over time. Is this normal?

    • Potential Causes & Solutions:

      • Habituation: It is normal for animals to show decreased locomotor activity over repeated exposure to the testing chamber due to habituation. This is an expected finding and highlights the importance of comparing the drug-treated group to a saline-treated control group to determine the specific effects of Dimethocaine.

Intravenous Self-Administration (IVSA)

  • Question: My animals are not acquiring the self-administration of Dimethocaine. What are some possible reasons?

    • Potential Causes & Solutions:

      • Catheter Patency Issues: Loss of catheter patency is a common problem in IVSA studies.[9][10] Ensure proper surgical implantation of the catheter and meticulous daily flushing with a heparinized saline solution to prevent blockages.[11]

      • Incorrect Catheter Placement: The tip of the catheter should ideally be placed in the right atrium to minimize the risk of blood clots.[11]

      • Dose of Dimethocaine: The unit dose per infusion may be too low to be reinforcing or too high, leading to aversive effects. It is crucial to establish an appropriate dose-response curve.

      • Training Protocol: The initial training phase is critical. Some protocols use a food or sweetened liquid reward to first train the animals to press a lever before introducing the drug.[11]

  • Question: How can I confirm that the catheter is still patent?

    • Potential Causes & Solutions:

      • Flushing: The catheter should be flushed daily with heparinized saline.[11] If you encounter resistance during flushing, the catheter may be blocked.

      • Blood Withdrawal: Gently aspirating with a syringe connected to the catheter should produce a small amount of blood if the catheter is patent.

      • Anesthetic Test: A short-acting anesthetic, like a barbiturate, can be administered through the catheter. If the animal quickly loses consciousness, it confirms the patency of the catheter.

Frequently Asked Questions (FAQs)

General Questions

  • What is the mechanism of action of this compound?

    • Dimethocaine acts as a dopamine (B1211576) reuptake inhibitor, similar to cocaine.[12] It blocks the dopamine transporter (DAT), leading to an increase in the concentration of dopamine in the synaptic cleft, which is responsible for its reinforcing and stimulant effects.[12][13]

  • What are the expected behavioral effects of Dimethocaine in rodents?

    • Acute administration of Dimethocaine has been shown to increase locomotor activity, produce reinforcing effects as measured by conditioned place preference, and induce anxiety-like behaviors in mice.[1][2]

  • What are the recommended routes of administration for Dimethocaine in addiction models?

    • For behavioral studies like CPP and locomotor sensitization, intraperitoneal (IP) injection is commonly used.[1][2] For self-administration studies that more closely model human drug-taking behavior, the intravenous (IV) route is the gold standard.[11]

Experimental Design

  • Which animal model (mouse or rat) is more suitable for studying Dimethocaine addiction?

    • Both mice and rats are commonly used in addiction research. The choice depends on the specific research question. Mice are often used for genetic studies due to the availability of transgenic models, while rats may be preferred for more complex behavioral tasks and surgical procedures like IVSA due to their larger size.

  • How long should the washout period be between Dimethocaine exposure and behavioral testing?

    • The washout period depends on the specific experiment. For CPP, testing is typically done in a drug-free state. For locomotor sensitization, a challenge dose is given after a period of withdrawal (e.g., several days to weeks) to assess the sensitized response.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for Dimethocaine and the related compound, cocaine, in common behavioral paradigms.

Table 1: this compound Dosing for Behavioral Studies in Mice

Behavioral AssayRoute of AdministrationDose Range (mg/kg)Observed EffectReference
Locomotor ActivityIntraperitoneal (IP)10 - 40Significant increase in locomotor activity[2]
Conditioned Place Preference (CPP)Intraperitoneal (IP)10 - 40Significant time spent on the drug-paired side[2]

Table 2: Cocaine Dosing for Behavioral Studies in Rodents (for comparison)

Behavioral AssayAnimal ModelRoute of AdministrationDose Range (mg/kg)Reference
Locomotor SensitizationRatIntraperitoneal (IP)10[6]
Conditioned Place Preference (CPP)MouseIntraperitoneal (IP)10 - 20[3][14]
Intravenous Self-Administration (IVSA)MouseIntravenous (IV)0.5 - 2 (per infusion)

Detailed Experimental Protocols

1. Conditioned Place Preference (CPP) Protocol

This protocol is designed to assess the rewarding effects of Dimethocaine by pairing its administration with a specific environmental context.

  • Phase 1: Pre-Conditioning (Baseline Preference Test)

    • On Day 1, place each animal in the center of a three-chamber CPP apparatus and allow it to freely explore all chambers for 15-30 minutes.

    • Record the time spent in each chamber to determine any baseline preference. For a biased design, the drug will be paired with the less-preferred chamber. For an unbiased design, the pairing is counterbalanced.

  • Phase 2: Conditioning

    • This phase typically lasts for 4-8 days, with alternating injections of Dimethocaine and saline.

    • On drug conditioning days, administer this compound (e.g., 10-40 mg/kg, IP) and immediately confine the animal to the drug-paired chamber for 30 minutes.

    • On saline conditioning days, administer a saline injection and confine the animal to the saline-paired chamber for 30 minutes.

    • The order of drug and saline conditioning days should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (Preference Test)

    • At least 24 hours after the last conditioning session, place the animal in the center of the CPP apparatus in a drug-free state and allow it to freely explore all chambers for 15-30 minutes.

    • Record the time spent in each chamber. A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

2. Locomotor Sensitization Protocol

This protocol measures the progressive increase in locomotor activity in response to repeated Dimethocaine administration.

  • Phase 1: Habituation

    • For 2-3 days, place the animals in the locomotor activity chambers for 30-60 minutes to allow them to habituate to the environment. This helps to reduce the influence of novelty-induced hyperactivity on the results.

  • Phase 2: Sensitization Induction

    • For 5-10 consecutive days, administer either this compound (at a dose determined to produce robust locomotor activity) or saline.

    • Immediately after each injection, place the animal in the locomotor activity chamber and record its activity for 60-120 minutes.

    • Locomotor sensitization is demonstrated by a progressive increase in the locomotor response to Dimethocaine over the course of the treatment days, which is not observed in the saline-treated group.

  • Phase 3: Expression of Sensitization (Challenge Test)

    • After the induction phase, the animals undergo a withdrawal period of 3-14 days.

    • On the challenge day, all animals receive a challenge dose of this compound (the same dose used during induction).

    • Locomotor activity is then recorded. A significantly greater locomotor response in the animals that previously received Dimethocaine compared to the saline-pretreated group indicates the expression of locomotor sensitization.

3. Intravenous Self-Administration (IVSA) Protocol

This protocol allows animals to voluntarily self-administer Dimethocaine, providing a model with high face validity for human drug-taking behavior.

  • Step 1: Catheter Implantation Surgery

    • Anesthetize the animal (e.g., with a ketamine/xylazine mixture).

    • Surgically implant a chronic indwelling catheter into the jugular vein, with the tip of the catheter positioned near the right atrium.[11]

    • The external end of the catheter is passed subcutaneously to the back of the animal and attached to a port.

    • Allow the animal to recover for at least 5-7 days post-surgery. During recovery, flush the catheter daily with a heparinized saline solution to maintain patency.[11]

  • Step 2: Operant Training

    • Place the animal in an operant chamber equipped with two levers.

    • Connect the animal's catheter to a syringe pump via a tether and swivel system that allows for free movement.

    • Train the animal to press the "active" lever to receive an intravenous infusion of this compound. Presses on the "inactive" lever are recorded but have no consequence.

    • Training is typically conducted in daily sessions of 1-6 hours.

    • Acquisition is considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever over several consecutive days.

  • Step 3: Dose-Response and Extinction/Reinstatement

    • Once stable self-administration is established, a dose-response curve can be generated by varying the dose of Dimethocaine per infusion.

    • To model relapse, the drug can be withheld (extinction phase), and then drug-seeking behavior can be reinstated by a priming injection of the drug, presentation of a drug-associated cue, or exposure to a stressor.

Visualizations

Signaling Pathway

Dimethocaine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Dimethocaine Dimethocaine DAT Dopamine Transporter (DAT) Dimethocaine->DAT Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Dopamine_Cleft Dopamine D1R D1 Receptor Dopamine_Cleft->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates DeltaFosB ΔFosB CREB->DeltaFosB Induces Gene_Expression Changes in Gene Expression (e.g., GluR1, Cdk5) DeltaFosB->Gene_Expression Regulates

Caption: this compound signaling pathway in the nucleus accumbens.

Experimental Workflows

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Conditioning P1_Step1 Day 1: Baseline Preference Test (15-30 min free exploration) P2_Step1 Days 2-9: Alternating Injections P1_Step1->P2_Step1 P2_Step2 Drug Day: Dimethocaine HCl Injection + Confinement to Paired Chamber (30 min) P2_Step1->P2_Step2 P2_Step3 Saline Day: Saline Injection + Confinement to Unpaired Chamber (30 min) P2_Step1->P2_Step3 P3_Step1 Day 10: Preference Test (15-30 min free exploration, drug-free) P2_Step2->P3_Step1 P2_Step3->P3_Step1

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Locomotor_Sensitization_Workflow cluster_Phase1 Phase 1: Habituation cluster_Phase2 Phase 2: Sensitization Induction cluster_Phase3 Phase 3: Expression of Sensitization P1_Step1 Days 1-2: Habituation to Locomotor Chambers (30-60 min) P2_Step1 Days 3-12: Daily Injections (Dimethocaine HCl or Saline) P1_Step1->P2_Step1 P2_Step2 Record Locomotor Activity (60-120 min post-injection) P2_Step1->P2_Step2 P3_Step1 Days 13-19: Withdrawal Period P2_Step2->P3_Step1 P3_Step2 Day 20: Dimethocaine Challenge (All animals receive drug) P3_Step1->P3_Step2 P3_Step3 Record Locomotor Activity P3_Step2->P3_Step3

Caption: Experimental workflow for Locomotor Sensitization.

References

Mitigating vasoconstriction side effects in Dimethocaine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Dimethocaine hydrochloride and encountering vasoconstriction-related side effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Dimethocaine-induced vasoconstriction?

A1: While direct studies on Dimethocaine are limited, its structural and functional similarity to cocaine suggests a comparable mechanism of action. Cocaine-induced vasoconstriction is primarily mediated by its sympathomimetic effects, leading to an increase in the production of the potent vasoconstrictor endothelin-1 (B181129) and a simultaneous decrease in the production of the vasodilator nitric oxide.[1] Additionally, cocaine and similar compounds can increase intracellular calcium levels in vascular smooth muscle cells, contributing to vasoconstriction.[1][2]

Q2: What are the observable signs of vasoconstriction in animal models during Dimethocaine administration?

A2: In animal models, vasoconstriction due to Dimethocaine administration can manifest as a significant reduction in cerebral blood flow (CBF) and oxyhemoglobin levels.[3] Other observable signs may include tachycardia (increased heart rate), increased blood pressure, and in some cases, chest pain or difficulty breathing.[4] These physiological changes are indicative of the narrowing of blood vessels.

Q3: Are there any known agents that can mitigate Dimethocaine-induced vasoconstriction?

Q4: What experimental models are suitable for studying the vasoconstrictive effects of Dimethocaine?

A4: In vivo studies in rats and mice are common for investigating the systemic effects of Dimethocaine, including its impact on the cardiovascular system.[6] Techniques such as ultra-high-resolution optical coherence tomography (µOCT) can be employed to visualize and quantify changes in vessel diameter and microvascular density in specific brain regions, like the prefrontal cortex, before and after drug administration.[3] Multimodal imaging platforms can also be used to assess hemodynamic responses, including cerebral blood flow and oxyhemoglobin levels.[3]

Q5: How does the potency of Dimethocaine's vasoconstrictive effects compare to that of cocaine?

A5: Dimethocaine is generally considered to be less potent than cocaine in its overall stimulant effects.[4][7] While direct comparative studies on the potency of vasoconstriction are scarce, it is reasonable to infer that the intensity of this side effect may also be lower than that observed with an equivalent dose of cocaine. However, due to the need for higher doses of Dimethocaine to achieve similar euphoric effects as cocaine, the risk of significant vasoconstriction and other negative side effects can be substantial.[4]

Troubleshooting Guides

Issue 1: Significant Decrease in Cerebral Blood Flow (CBF) Observed Post-Dimethocaine Administration
  • Potential Cause: Vasoconstrictive action of Dimethocaine leading to narrowing of cerebral blood vessels.

  • Troubleshooting Steps:

    • Dose Reduction: Attempt to lower the administered dose of Dimethocaine to determine if a therapeutic window exists with reduced vasoconstrictive effects.

    • Co-administration with a Vasodilator: Based on cocaine research, consider the co-administration of a calcium channel blocker (e.g., Nifedipine). This has been shown to mitigate cocaine-induced reductions in blood volume in the prefrontal cortex.[5] Note: This is an extrapolation and requires careful dose-response studies for Dimethocaine.

    • Investigate the Nitric Oxide Pathway: Pre-treatment with an iNOS inhibitor, such as L-NMMA, has been effective in attenuating cocaine-induced vasoconstriction in animal models.[3] This could be a viable experimental avenue for Dimethocaine.

Issue 2: Inconsistent or Non-reproducible Vasoconstriction Results
  • Potential Cause: Variability in experimental conditions or animal physiology.

  • Troubleshooting Steps:

    • Standardize Administration Route: Ensure the route of Dimethocaine administration (e.g., intravenous, subcutaneous) is consistent across all experiments, as this can significantly impact bioavailability and onset of action.

    • Control for Anesthesia: If using anesthesia, be aware that it can influence cardiovascular parameters. Some anesthetics may reduce mesenteric vasoconstrictor and pressor responses to cocaine-like compounds.[8]

    • Monitor Physiological Parameters: Continuously monitor heart rate, blood pressure, and body temperature to ensure baseline stability before and during the experiment.

Issue 3: Difficulty in Quantifying the Degree of Vasoconstriction
  • Potential Cause: Lack of appropriate measurement techniques.

  • Troubleshooting Steps:

    • Employ High-Resolution Imaging: Utilize techniques like µOCT to obtain detailed 3D vascular images, allowing for precise measurement of vessel diameter changes.[3]

    • Utilize Multimodal Imaging: A multimodal imaging platform can provide simultaneous data on cerebral blood flow, oxygenation, and neuronal calcium levels, offering a more comprehensive picture of the drug's effects.[9]

    • Myocardial Contrast Echocardiography: For studies focusing on cardiac effects, myocardial contrast echocardiography can be a non-invasive method to assess myocardial perfusion and capillary blood volume, which are affected by vasoconstriction.[10]

Data Summary

Table 1: Effects of Cocaine on Myocardial Perfusion and Hemodynamics (Human Study)

ParameterBaseline (Mean ± SE)After Cocaine (2 mg/kg intranasal) (Mean ± SE)% Change
Myocardial Perfusion (AU·s⁻¹)104 ± 1076 ± 11-23%
Myocardial Conductance (AU·s⁻¹·mm Hg⁻¹)1.5 ± 0.20.9 ± 0.2-35%
Myocardial Capillary Blood Volume (AU)134 ± 5112 ± 8-16%

Data extracted from a study on cocaine-induced vasoconstriction in healthy adults and presented as a reference for potential effects of Dimethocaine.[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cerebral Vasoconstriction using µOCT (Adapted from cocaine studies[3])
  • Animal Model: C57BL/6 mice.

  • Surgical Preparation:

    • Anesthetize the mouse with isoflurane.

    • Perform a craniotomy over the prefrontal cortex.

    • Secure a glass coverslip over the exposed brain tissue.

  • Imaging:

    • Acquire baseline 3D vascular images of the prefrontal cortex using µOCT.

    • Administer this compound at the desired dose (e.g., via intravenous injection).

    • Acquire subsequent 3D vascular images at regular intervals post-administration.

  • Data Analysis:

    • Reconstruct the 3D vasculature from the µOCT images.

    • Measure the diameter of selected arteries and arterioles at each time point.

    • Calculate the percentage change in vessel diameter from baseline to determine the degree of vasoconstriction.

Signaling Pathways and Workflows

Potential Signaling Pathway of Dimethocaine-Induced Vasoconstriction DMC Dimethocaine Hydrochloride Endothelial Endothelial Cells DMC->Endothelial Stimulates Vascular Vascular Smooth Muscle Cells DMC->Vascular Direct Effect? ET1 Endothelin-1 (Vasoconstrictor) Endothelial->ET1 Increases Production NO Nitric Oxide (Vasodilator) Endothelial->NO Decreases Production Ca2 Increased Intracellular Ca2+ Vascular->Ca2 Leads to ET1->Vascular Acts on NO->Vascular Inhibits Contraction Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Causes Experimental Workflow for Assessing Vasoconstriction Mitigation Start Start: Animal Model (e.g., Mouse) Baseline Acquire Baseline Vascular Imaging (µOCT) Start->Baseline Group Divide into Treatment Groups Baseline->Group Control Administer Dimethocaine (Control) Group->Control Group 1 Treatment Administer Mitigating Agent + Dimethocaine Group->Treatment Group 2 Post Acquire Post-Dose Vascular Imaging Control->Post Treatment->Post Analysis Analyze Vessel Diameter and Blood Flow Post->Analysis Compare Compare Results between Control and Treatment Groups Analysis->Compare Conclusion Conclusion on Mitigation Efficacy Compare->Conclusion

References

Validation & Comparative

Comparative Analysis of Dimethocaine Hydrochloride and Other Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Dimethocaine hydrochloride against other well-established local anesthetics. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data on the mechanism of action, potency, and efficacy of these compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

Dimethocaine, a procaine (B135) analogue, has been historically marketed as a local anesthetic. However, a significant portion of contemporary research has focused on its stimulant properties, which are attributed to its action as a dopamine (B1211576) reuptake inhibitor, similar to cocaine. While it demonstrates antinociceptive effects in animal models, there is a notable scarcity of publicly available data specifically quantifying its potency and efficacy as a locally administered anesthetic, such as its direct sodium channel blocking activity (IC50) and performance in nerve block models. This guide compiles the available data to facilitate a comparative understanding and highlights areas where further research is critically needed.

Mechanism of Action: The Sodium Channel Blockade

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels within the neuronal cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, these agents produce a transient and reversible loss of sensation in the targeted area.

Below is a diagram illustrating the signaling pathway of local anesthetic action.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_ion_in Na+ Na_Channel_Open->Na_ion_in Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Nerve_Impulse Nerve Impulse Blocked Na_Channel_Blocked->No_Nerve_Impulse Inhibition of Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel_Open Influx LA_out Local Anesthetic (e.g., Dimethocaine) LA_out->Na_Channel_Blocked Binding Nerve_Impulse Nerve Impulse Propagation Na_ion_in->Nerve_Impulse Depolarization

Caption: Signaling pathway of local anesthetic action on voltage-gated sodium channels.

Comparative Data on Potency and Efficacy

A direct comparison of the local anesthetic potency of this compound with other agents is challenging due to the limited availability of specific experimental data for Dimethocaine in standard local anesthetic assays. The following tables summarize the available quantitative data for a range of local anesthetics to provide a comparative context.

In Vitro Potency: Sodium Channel Blockade

The half-maximal inhibitory concentration (IC50) for sodium channel blockade is a key indicator of a local anesthetic's intrinsic potency. Lower IC50 values signify higher potency.

Local AnestheticChemical ClassIC50 for Na+ Channel Block (µM)
Dimethocaine Ester Data Not Available
TetracaineEster0.7
BupivacaineAmide27
ProcaineEster60
LidocaineAmide204

Data derived from patch-clamp electrophysiology studies on isolated nerve fibers.

In Vivo Performance: Antinociceptive and Anesthetic Effects

The following table presents data from various animal models assessing the antinociceptive and local anesthetic effects of these compounds. It is important to note that the data for Dimethocaine is from studies where the drug was administered systemically, and the effects may be, at least in part, centrally mediated rather than purely a result of local anesthetic action.

Local AnestheticAnimal ModelRoute of AdministrationKey Findings
Dimethocaine Mouse Abdominal Constriction TestSubcutaneousDose-dependent antinociceptive response at 5, 10, and 20 mg/kg.[1]
Dimethocaine Mouse Tail-Flick TestIntraperitonealSignificantly inhibited the tail-flick response.[1]
LidocaineMouse Abdominal Constriction TestSubcutaneousDose-dependent antinociceptive response at 10, 20, and 30 mg/kg.[1]
LidocaineMouse Tail-Flick TestIntraperitonealSignificantly inhibited the tail-flick response.[1]
ProcaineMouse Abdominal Constriction TestSubcutaneousReduced response to noxious stimuli at 20, 30, and 50 mg/kg.[1]
ProcaineMouse Tail-Flick TestIntraperitonealWeak or inactive in this test.[1]
BupivacaineRat Sciatic Nerve BlockPerineural InjectionSensory nerve blockade duration of 158.5 minutes (median).[2][3][4]
LidocaineRat Sciatic Nerve BlockPerineural InjectionOnset of action within minutes, duration of 30-60 minutes.[3]

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.

In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is the gold standard for determining the IC50 of a compound on voltage-gated sodium channels.

PatchClampWorkflow A Cell Preparation (e.g., HEK293 cells expressing NaV1.x) B Electrophysiological Recording Setup (Patch-clamp amplifier, micromanipulator) A->B D Establish Whole-Cell Configuration B->D C Pipette Preparation (Filled with intracellular solution) C->D E Record Baseline Sodium Currents D->E F Apply Local Anesthetic (Varying Concentrations) E->F G Record Sodium Currents in Presence of Drug F->G H Data Analysis G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for in vitro patch-clamp electrophysiology.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK293) stably transfected to express the desired voltage-gated sodium channel subtype.

  • Electrophysiological Recording: Employ the whole-cell patch-clamp technique to record sodium currents.

  • Solutions: Use an intracellular solution in the recording pipette and an extracellular solution in the bath.

  • Data Acquisition: Record baseline sodium currents elicited by a voltage-step protocol.

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of the local anesthetic.

  • Data Analysis: Measure the peak sodium current at each drug concentration and calculate the percentage of inhibition relative to the baseline.

  • IC50 Determination: Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

In Vivo: Rat Sciatic Nerve Block Model

This model is used to assess the onset and duration of sensory and motor blockade of a local anesthetic.

SciaticNerveBlockWorkflow A Animal Acclimatization (e.g., Sprague-Dawley rats) B Baseline Sensory and Motor Testing A->B C Anesthesia (if required for injection) B->C D Sciatic Nerve Injection (Local Anesthetic or Control) C->D E Post-Injection Monitoring D->E F Sensory Block Assessment (e.g., Hot plate, von Frey filaments) E->F G Motor Block Assessment (e.g., Toe spread, righting reflex) E->G H Record Onset and Duration of Blockade F->H G->H I Data Analysis and Comparison H->I

Caption: Experimental workflow for the in vivo rat sciatic nerve block model.

Methodology:

  • Animal Preparation: Use adult male Sprague-Dawley rats, acclimatized to the testing environment.

  • Baseline Measurements: Assess baseline sensory (e.g., thermal withdrawal latency) and motor function (e.g., toe spread reflex) before drug administration.

  • Injection: Under light anesthesia, inject a standardized volume and concentration of the local anesthetic solution perineurally to the sciatic nerve.

  • Assessment of Blockade: At regular intervals post-injection, assess sensory and motor function.

    • Onset of Action: The time from injection to the complete loss of sensory or motor function.

    • Duration of Action: The time from the onset of action to the complete recovery of function.

  • Data Analysis: Compare the onset and duration of action between different local anesthetics and control groups.

Conclusion and Future Directions

The available evidence indicates that while this compound is structurally related to procaine and was historically used as a local anesthetic, its pharmacological profile is dominated by its effects on the central nervous system, particularly as a dopamine reuptake inhibitor. There is a significant gap in the scientific literature regarding its efficacy as a locally administered anesthetic.

For a comprehensive understanding of Dimethocaine's potential as a local anesthetic, further research is imperative. Specifically, studies employing the standardized in vitro and in vivo models detailed in this guide are necessary to determine its IC50 for sodium channel blockade and to characterize the onset and duration of its nerve-blocking effects. Such data would enable a direct and quantitative comparison with established local anesthetics and clarify its position within this class of drugs.

References

Validating the Purity of Synthesized Dimethocaine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical prerequisite for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of Dimethocaine (B1670663) hydrochloride, a local anesthetic with stimulant properties often used in research. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds.

Comparison of Analytical Techniques for Purity Validation

Several analytical techniques can be employed to determine the purity of Dimethocaine hydrochloride. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Principle Information Provided Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, high sensitivity, suitable for quantitative analysis of thermally labile compounds.May require derivatization for some compounds, solvent consumption.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Structural elucidation, identification and quantification of impurities, determination of isomeric purity.Provides detailed structural information, non-destructive, can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.05 M phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard solutions.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the synthesized sample by comparing the peak area of the main component with the calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol (GC grade)

  • This compound sample

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C held for 3 minutes, then ramped to 290 °C at 20 °C/min and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in methanol.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Quantification: Quantify impurities using an internal standard method or by relative peak area percentage, assuming a similar response factor to the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Deuterated chloroform (B151607) - CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

    • Identify impurities by the presence of unexpected signals in the spectra.

    • For qNMR, calculate the purity by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal from the internal standard.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. Potential impurities can arise from starting materials, by-products, and degradation products.

  • Starting Materials: Unreacted 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.

  • By-products: Products of side reactions, such as the formation of dimers or polymers.

  • Degradation Products: Hydrolysis of the ester linkage can lead to the formation of 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.

Comparison with Alternative Local Anesthetics in a Research Context

In research applications, Dimethocaine is often compared to other local anesthetics such as Lidocaine (B1675312) and Procaine (B135) (Novocaine) due to their varying mechanisms of action and effects.

Compound Class Primary Mechanism of Action Key Research Applications Advantages in Research Disadvantages in Research
Dimethocaine Amino esterDopamine (B1211576) reuptake inhibitor, sodium channel blockerStudies on dopamine transporter function, local anesthesia with stimulant properties.[2]Cocaine-like effects without the same legal restrictions in some jurisdictions.[1]Potential for abuse, limited safety data.[1]
Lidocaine Amino amideSodium channel blockerStandard for local anesthesia research, studies on pain pathways.Well-characterized pharmacology and safety profile.Lacks the significant dopamine reuptake inhibition of Dimethocaine.[2]
Procaine (Novocaine) Amino esterSodium channel blockerHistorical standard for local anesthesia, comparative studies.[3]Rapidly hydrolyzed in plasma, leading to a short duration of action.Weaker anesthetic potency compared to Lidocaine and Dimethocaine.[3]

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Record Chromatograms F->G H Generate Calibration Curve G->H I Calculate Purity H->I

HPLC Workflow for Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Inject into GC-MS System B->C D Gas Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Acquire Mass Spectra E->F G Library Search for Impurity ID F->G H Quantify Impurities G->H

GC-MS Workflow for Impurity Profiling

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Weigh Sample (& Internal Standard for qNMR) B Dissolve in Deuterated Solvent A->B C Place in NMR Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Process Spectra D->E F Structural Confirmation & Impurity Identification E->F G Calculate Purity (qNMR) F->G

NMR Workflow for Structural & Purity Analysis

By employing these validated analytical methods and understanding the potential impurities and research context of this compound, researchers can ensure the quality and integrity of their studies. This guide serves as a foundational resource for establishing robust purity validation protocols in the laboratory.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Quantification of Dimethocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of dimethocaine (B1670663). While specific cross-validation studies on dimethocaine are not prevalent in the literature, this comparison is built upon extensive data from validated methods for cocaine, a structurally similar compound often used as a proxy in analytical methodology. The principles and performance metrics detailed herein are directly applicable to the development and validation of dimethocaine quantification assays.

Executive Summary

Both GC-MS and LC-MS are powerful analytical techniques capable of accurately quantifying dimethocaine. LC-MS/MS, in particular, has emerged as the method of choice for many applications due to its high sensitivity, specificity, and reduced need for sample derivatization.[1] GC-MS remains a robust and reliable "gold standard" method, though it often requires derivatization of the analyte to improve chromatographic performance.[2] The selection of the optimal method depends on specific laboratory capabilities, desired sensitivity, sample matrix, and throughput requirements.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for GC-MS and LC-MS methods based on data from cocaine analysis, which is expected to be comparable for dimethocaine.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99[3]> 0.99[1][3]
Limit of Detection (LOD) 15 ng/mL (in urine)[4]0.2 - 0.9 ng/mL (in whole blood)[5]
Lower Limit of Quantification (LLOQ) 50 ng/mL (in urine)[4]1.9 - 3.2 ng/mL (in whole blood)[5]
Accuracy (% Recovery) ~93%[4]> 80%[6]
Precision (%RSD) < 7%[4]< 15%[6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of dimethocaine using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Blood) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow for Dimethocaine Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Saliva) Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction LC_Injection Injection into LC Extraction->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow for Dimethocaine Quantification.

Detailed Experimental Protocols

GC-MS Method for Dimethocaine Quantification (Adapted from Cocaine Analysis)

1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • To 1 mL of urine sample, add an internal standard (e.g., cocaine-d3).

  • Add 0.5 mL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 4 mL of an extraction solvent mixture (e.g., diethyl ether:ethyl acetate, 3:1 v/v).

  • Vortex for 30 seconds and centrifuge at 3000 x g for 3 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).

2. Derivatization (if necessary)

  • While dimethocaine may not strictly require derivatization, related compounds often benefit from it to improve thermal stability and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Add 50 µL of the derivatizing agent to the dried extract.

  • Heat at 70°C for 20-30 minutes.

3. GC-MS Instrumental Parameters [3]

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C for 3 min, then ramp to 290°C at 20°C/min, and hold for 10 min.[3]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of dimethocaine and the internal standard.

LC-MS/MS Method for Dimethocaine Quantification (Adapted from Cocaine Analysis)

1. Sample Preparation (Solid-Phase Extraction) [5]

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated sample (e.g., 1 mL of plasma diluted with buffer).

  • Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture).

  • Elute the analyte with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumental Parameters [1][5]

  • LC Column: A reverse-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 x 150 mm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[1][5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][5]

  • Flow Rate: 0.2 - 0.5 mL/min.[1][5]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then re-equilibrating.

  • Injection Volume: 5 µL.[1][5]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM), monitoring at least two transitions for the analyte and one for the internal standard for confirmation and quantification.

Method Comparison Logic

The choice between GC-MS and LC-MS for dimethocaine quantification involves a trade-off between several factors. The following diagram illustrates the key decision points.

Method_Comparison cluster_lcms LC-MS/MS Advantages cluster_gcms GC-MS Advantages Start Need for Dimethocaine Quantification High_Sensitivity High Sensitivity & Specificity Start->High_Sensitivity Robustness Robust & Established Method Start->Robustness No_Derivatization No Derivatization Required High_Sensitivity->No_Derivatization Polar_Analytes Suitable for Polar/Thermally Labile Analytes No_Derivatization->Polar_Analytes Decision Method Selection Polar_Analytes->Decision Lower_Cost Potentially Lower Initial Cost Robustness->Lower_Cost Volatile_Analytes Ideal for Volatile/Semi-Volatile Analytes Lower_Cost->Volatile_Analytes Volatile_Analytes->Decision

Key Considerations for Method Selection.

Conclusion

For the quantification of dimethocaine, both GC-MS and LC-MS/MS offer reliable and validated approaches. LC-MS/MS is generally favored for its higher sensitivity, specificity, and simpler sample preparation, which avoids the need for derivatization.[1] This makes it particularly suitable for complex biological matrices and high-throughput screening. GC-MS, while potentially more labor-intensive due to the derivatization step, remains a powerful and widely accessible technique that provides excellent quantitative results.[2] The ultimate choice of method should be based on a careful evaluation of the specific analytical needs, available instrumentation, and the nature of the samples being analyzed.

References

Comparative Analysis of the Reinforcing Effects of Dimethocaine and Its Analogues in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Neuroscience

This guide provides a detailed comparison of the reinforcing properties of Dimethocaine (B1670663) and its structural analogues, drawing upon key findings from preclinical studies in rodent models. The information presented herein is intended to inform researchers, scientists, and professionals involved in drug development and the study of substance use disorders.

Dimethocaine (DMC), a synthetic analogue of cocaine, has been investigated for its abuse potential due to its similar mechanism of action as a dopamine (B1211576) transporter (DAT) inhibitor.[1][2] Understanding the relative reinforcing efficacy of Dimethocaine and its analogues is crucial for assessing their abuse liability and for the development of potential therapeutic interventions. This guide synthesizes available data on self-administration behaviors, dopamine transporter affinity, and the underlying neurobiological pathways.

Quantitative Comparison of Reinforcing Effects and Dopamine Transporter Affinity

The reinforcing efficacy of a substance is a key predictor of its abuse potential. In preclinical settings, this is often measured using intravenous self-administration paradigms, particularly the progressive-ratio (PR) schedule, where the number of responses required to receive a drug infusion progressively increases. The "breakpoint," or the highest ratio an animal will complete, serves as a robust measure of the drug's reinforcing strength.

While direct comparative studies of a wide range of Dimethocaine analogues using a progressive-ratio schedule in rats are limited in the published literature, valuable insights can be drawn from studies in non-human primates and in-vitro binding assays in rat brain tissue. The following tables summarize key data points, with the caveat that the self-administration data is from rhesus monkeys, which is often considered translationally relevant to human drug abuse.

Table 1: Reinforcing Effects of Dimethocaine and Analogues in a Progressive-Ratio Self-Administration Paradigm

CompoundSpeciesPeak Mean BreakpointRelative Potency (vs. Cocaine)Reference
CocaineRhesus Monkey~32001[3]
DimethocaineRhesus Monkey~1800< 1[3]
Procaine (B135)Rhesus Monkey~400<< 1[3]
ChloroprocaineRhesus Monkey< 400<< 1[3]
TetracaineRhesus MonkeyDid not maintain self-administrationN/A[3]

Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.

Table 2: In Vitro Dopamine Transporter (DAT) Affinity and Dopamine Uptake Inhibition in Rat Brain Tissue

CompoundDAT Affinity (Ki, nM)DA Uptake Inhibition (IC50, nM)Reference
Cocaine130280[4][5]
Dimethocaine260410[4][5]
Procaine8,10012,000[4][5]
Chloroprocaine11,00015,000[4][5]
Tetracaine1,4002,100[4][5]
Lidocaine (B1675312)>100,000>100,000[4][5]

Note: These in-vitro data from rat tissue provide a valuable correlate to the behavioral reinforcing effects observed.

The data consistently indicate that Dimethocaine is a potent reinforcer, albeit less so than cocaine.[3] Its reinforcing effects, along with those of its analogues like procaine and chloroprocaine, are positively correlated with their affinity for the dopamine transporter.[3][4][5] Compounds with lower affinity for the DAT, such as procaine and chloroprocaine, exhibit weaker reinforcing effects.[3] Tetracaine, despite having a higher DAT affinity than procaine and chloroprocaine, did not maintain self-administration in the primate study, suggesting that other pharmacological properties may also influence its reinforcing efficacy.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for intravenous self-administration and in-vitro binding assays based on the cited literature.

Intravenous Self-Administration with a Progressive-Ratio Schedule

This protocol is a generalized procedure for assessing the reinforcing effects of psychostimulants in rats.

  • Subjects: Adult male Wistar or Sprague-Dawley rats, weighing 250-300g at the start of the experiment. Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the right jugular vein. The catheter is passed subcutaneously to exit on the rat's back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

  • Acquisition of Self-Administration: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions. Initially, responding on the "active" lever is reinforced on a fixed-ratio 1 (FR1) schedule, where each press results in a single intravenous infusion of the drug (e.g., cocaine at 0.5 mg/kg/infusion). Each infusion is paired with the illumination of a stimulus light for a short duration (e.g., 5 seconds). Responding on the "inactive" lever has no programmed consequences. Training continues until stable responding is established.

  • Progressive-Ratio Schedule: Once stable self-administration is achieved, the reinforcement schedule is changed to a progressive-ratio schedule. The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...). The session typically lasts until the rat fails to earn an infusion for a set period (e.g., 1 hour), and the last completed ratio is recorded as the breakpoint.

  • Drug Testing: Different doses of the test compounds (e.g., Dimethocaine and its analogues) are substituted for the training drug, and the resulting breakpoints are determined.

dot

Caption: Experimental workflow for assessing reinforcing effects.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a typical procedure for determining the affinity of compounds for the dopamine transporter in rat brain tissue.

  • Tissue Preparation: Rat striatal tissue is dissected and homogenized in a buffer solution. The homogenate is then centrifuged to isolate the cell membranes containing the dopamine transporters.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (e.g., Dimethocaine or its analogues).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound for the DAT (Ki) is then calculated from the IC50 value.

Signaling Pathways in Reinforcement

The reinforcing effects of Dimethocaine and its analogues are primarily mediated by their action on the mesolimbic dopamine system. By blocking the dopamine transporter, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors, particularly D1 and D2 receptors, in brain regions associated with reward, such as the nucleus accumbens.

dot

ReinforcementSignaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_blocker Drug Action DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Dopamine Dopamine DA_Release->Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Downstream Downstream Signaling (e.g., cAMP, PKA) D1_Receptor->Downstream D2_Receptor->Downstream Reinforcement Cellular Changes Leading to Reinforcement Downstream->Reinforcement Dimethocaine Dimethocaine & Analogues Dimethocaine->DAT Blockade

Caption: Dopaminergic signaling pathway in drug reinforcement.

This enhanced dopaminergic signaling is believed to be the primary neurochemical event underlying the subjective feelings of euphoria and the reinforcing effects that drive repeated self-administration. The relative potency of Dimethocaine and its analogues in producing these effects is closely linked to their ability to occupy and block the dopamine transporter.[3]

References

Comparative metabolism of Dimethocaine hydrochloride in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolism of dimethocaine (B1670663) hydrochloride across various animal models. The information is compiled from preclinical studies to support further investigation and drug development.

Dimethocaine, a synthetic derivative of cocaine, has been investigated for its local anesthetic and stimulant properties. Understanding its metabolic fate in different species is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide summarizes the current knowledge on dimethocaine metabolism, focusing on comparative aspects in commonly used animal models.

Metabolic Pathways and Identified Metabolites

The metabolism of dimethocaine primarily occurs in the liver and involves a series of Phase I and Phase II reactions. The main transformations include ester hydrolysis, N-deethylation, hydroxylation of the aromatic ring, N-acetylation, and glucuronidation.[1][2]

Phase I Metabolism
  • Ester Hydrolysis: The ester linkage in dimethocaine is susceptible to hydrolysis, leading to the formation of p-aminobenzoic acid (PABA) and a diethylamino-dimethylpropanol moiety.

  • N-Deethylation: The ethyl groups on the tertiary amine can be sequentially removed.

  • Hydroxylation: The aromatic ring of the p-aminobenzoic acid portion can be hydroxylated.

Phase II Metabolism
  • N-Acetylation: The primary aromatic amine group of the p-aminobenzoic acid moiety can undergo N-acetylation, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[1]

  • Glucuronidation: The hydroxylated metabolites and the carboxylic acid group of PABA can be conjugated with glucuronic acid.[1][3]

A study in Wistar rats identified several urinary metabolites, confirming these metabolic pathways.[2][3] While specific in-vivo metabolic studies on dimethocaine in mice and monkeys are limited, studies on the structurally similar compound cocaine provide insights into potential species-specific differences. For instance, comparative studies of cocaine metabolism in rats and mice have shown that while ester hydrolysis is a major pathway in both, N-oxidation reactions are more prominent in mice, whereas aryl hydroxylation is more extensive in rats.[4]

Comparative Data on Dimethocaine Effects and Dosing

While direct comparative pharmacokinetic data for dimethocaine is scarce in the public domain, various studies have utilized different animal models to investigate its pharmacological and toxicological effects. The tables below summarize key findings from these studies.

Animal ModelDosing and Route of AdministrationObserved EffectsReference
Rat (Wistar) 20 mg/kg (unspecified route)In-vivo metabolism study for metabolite identification in urine.[2][3]
Mouse 5, 10, and 20 mg/kg (subcutaneous)Dose-dependent antinociceptive responses.[1]
40 mg/kg (intravenous)Acute toxicity.[1]
380 mg/kg (subcutaneous)Acute toxicity.[1]
Rhesus Monkey 0.030-1.7 mg/kg/infusion (intravenous)Reinforcing effects and dopamine (B1211576) transporter (DAT) occupancy.[5]

Experimental Protocols

In-vivo Metabolism Study in Wistar Rats

A key study investigating the in-vivo metabolism of dimethocaine utilized the following protocol[2][3]:

  • Animal Model: Male Wistar rats.

  • Drug Administration: A 20 mg/kg dose of dimethocaine was administered.

  • Sample Collection: Urine was collected over a 24-hour period.

  • Sample Preparation: Urine samples were prepared for analysis using two methods:

    • Solid-phase extraction (SPE) after enzymatic cleavage of conjugates to analyze Phase I metabolites.

    • Protein precipitation (PP) to analyze both Phase I and Phase II metabolites.

  • Analytical Method: Liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) was used for the separation and identification of metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

To further illustrate the metabolic processes and experimental designs, the following diagrams were generated using the Graphviz DOT language.

dimethocaine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion dimethocaine Dimethocaine ester_hydrolysis Ester Hydrolysis dimethocaine->ester_hydrolysis deethylation N-Deethylation dimethocaine->deethylation hydroxylation Hydroxylation dimethocaine->hydroxylation combination Combination of Reactions dimethocaine->combination n_acetylation N-Acetylation dimethocaine->n_acetylation Direct phase1_metabolites Phase I Metabolites urine Urinary Excretion n_acetylation->urine glucuronidation Glucuronidation glucuronidation->urine phase1_metabolites->n_acetylation phase1_metabolites->glucuronidation

Caption: Generalized metabolic pathway of dimethocaine.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase animal_model Select Animal Model (e.g., Wistar Rat) drug_admin Administer Dimethocaine HCl animal_model->drug_admin sample_collection Collect Urine Samples (24h) drug_admin->sample_collection spe Solid-Phase Extraction (after enzymatic cleavage) sample_collection->spe For Phase I Metabolites pp Protein Precipitation sample_collection->pp For Phase I & II Metabolites lc_hrms LC-HRMS/MS Analysis spe->lc_hrms pp->lc_hrms metabolite_id Metabolite Identification lc_hrms->metabolite_id pathway_elucidation Metabolic Pathway Elucidation metabolite_id->pathway_elucidation

Caption: Experimental workflow for in-vivo metabolism studies.

References

Assessing the Cross-Reactivity of Dimethocaine in Cocaine-Specific Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), a synthetic analogue of cocaine, has emerged as a novel psychoactive substance (NPS) that mimics the stimulant effects of cocaine. Due to its structural similarity to cocaine, concerns have been raised regarding its potential to cross-react with commercially available cocaine-specific immunoassays, which could lead to false-positive screening results in clinical and forensic settings. This guide provides an objective comparison of the cross-reactivity of dimethocaine in various cocaine-specific immunoassay platforms, supported by available experimental data.

The primary target of most cocaine immunoassays is not cocaine itself, but its major metabolite, benzoylecgonine (B1201016) (BE). Modern immunoassays are designed to be highly specific to BE, minimizing cross-reactivity with other compounds.[1][2] However, the introduction of NPS like dimethocaine necessitates a thorough evaluation of their potential interference with these widely used screening tools.

Comparative Analysis of Immunoassay Performance

Quantitative Data Summary

The following table summarizes the available quantitative data on the cross-reactivity of dimethocaine in a cocaine-specific immunoassay.

Immunoassay PlatformAnalyte TestedConcentration Tested (ng/mL)Observed Cross-ReactivityReference
CEDIA™Dimethocaine100Not significant[5]
CEDIA™Dimethocaine1000Not significant[5]
EMIT®DimethocaineNo specific data available-
FPIADimethocaineNo specific data available-
ELISADimethocaineNo specific data available-

Experimental Protocols

While the detailed experimental protocol from the Welter et al. (2013) study is not fully described, a general methodology for assessing immunoassay cross-reactivity is outlined below. This protocol is representative of standard laboratory practices for such evaluations.

General Protocol for Cross-Reactivity Testing
  • Preparation of Stock Solutions: A high-concentration stock solution of dimethocaine is prepared in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: The dimethocaine stock solution is used to spike drug-free urine samples to achieve a range of target concentrations. For the Welter et al. study, concentrations of 100 ng/mL and 1000 ng/mL were prepared.[5]

  • Immunoassay Analysis: The spiked urine samples are analyzed using the cocaine-specific immunoassay according to the manufacturer's instructions. This includes the use of appropriate calibrators and controls.

  • Data Interpretation: The response of the immunoassay to the spiked samples is compared to the response of the assay's cutoff calibrator (typically a specific concentration of benzoylecgonine). A "not significant" cross-reactivity indicates that the presence of dimethocaine at the tested concentration did not produce a positive result.

  • Calculation of Percent Cross-Reactivity (if applicable): If a positive result is obtained, the percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant that produces a result equivalent to the calibrator) x 100

Visualizations

Immunoassay Workflow and Cross-Reactivity

The following diagram illustrates the general workflow of a competitive immunoassay for cocaine metabolite detection and indicates where a structurally similar compound like dimethocaine could potentially interfere.

Caption: Workflow of a competitive immunoassay for cocaine detection.

Logical Relationship of Findings

The following diagram illustrates the logical flow of the assessment of dimethocaine's cross-reactivity based on available evidence.

Logical_Flow Start Is there potential for Dimethocaine to cross-react with Cocaine Immunoassays? Structural_Similarity Yes, due to structural similarity to Cocaine/Benzoylecgonine Start->Structural_Similarity Experimental_Testing Experimental testing is required for different immunoassay platforms Structural_Similarity->Experimental_Testing CEDIA_Test CEDIA Immunoassay Testing (Welter et al., 2013) Experimental_Testing->CEDIA_Test Other_Assays EMIT, FPIA, ELISA Testing Experimental_Testing->Other_Assays CEDIA_Result Result: No significant cross-reactivity at 100 and 1000 ng/mL CEDIA_Test->CEDIA_Result Conclusion Conclusion: Low risk of false positives with CEDIA. Risk for other assays is undetermined due to lack of data, but generally considered low due to high specificity for Benzoylecgonine. CEDIA_Result->Conclusion Other_Results Result: No specific published data found for Dimethocaine cross-reactivity Other_Assays->Other_Results Other_Results->Conclusion

Caption: Assessment of Dimethocaine cross-reactivity in cocaine immunoassays.

Conclusion

Based on the available scientific literature, dimethocaine does not exhibit significant cross-reactivity with the CEDIA cocaine immunoassay at concentrations up to 1000 ng/mL.[5] This suggests a low likelihood of this specific novel psychoactive substance causing false-positive results on this particular platform.

For other widely used immunoassay platforms, including EMIT, FPIA, and ELISA, there is a lack of specific published data on the cross-reactivity of dimethocaine. While these assays are generally known for their high specificity to the cocaine metabolite benzoylecgonine, the potential for cross-reactivity with structurally similar synthetic compounds cannot be entirely dismissed without direct experimental evidence.

Therefore, it is recommended that positive screening results from any immunoassay, particularly in cases where the use of novel psychoactive substances is suspected, be confirmed by a more specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This practice ensures the highest level of accuracy in toxicological testing. Further research into the cross-reactivity of dimethocaine and other novel psychoactive substances in a wider range of commercial immunoassays is warranted to provide a more complete understanding of their potential impact on routine drug screening.

References

A Comparative Analysis of Dimethocaine and Other Dopamine Reuptake Inhibitors for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Dimethocaine and other prominent dopamine (B1211576) reuptake inhibitors (DRIs), including cocaine, methylphenidate, and bupropion. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of the pharmacological properties of these compounds, supported by experimental data.

Quantitative Efficacy Comparison

The efficacy of dopamine reuptake inhibitors is primarily determined by their binding affinity (Ki) to the dopamine transporter (DAT) and their potency (IC50) in inhibiting dopamine uptake. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency. The following table summarizes the available quantitative data for Dimethocaine and other selected DRIs.

CompoundBinding Affinity (Ki) (µM)Potency (IC50) (µM)Experimental Model
Dimethocaine 1.4[1]1.2[1]Rat Striatal Synaptosomes ([³H]CFT binding)
Cocaine 0.6[1]0.7[1]Rat Striatal Synaptosomes ([³H]CFT binding)
Methylphenidate 0.390.02Human Brain (in vivo PET) / HEK293 cells (in vitro)
Bupropion Not widely reported0.173HEK293 cells (in vitro)
GBR 12909 0.001Not widely reportedRat Synaptosomes

Note: Direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions, such as tissue preparation, radioligand used, and assay temperature.

In Vivo Effects on Dopamine Efflux

In vivo microdialysis studies in awake rats have demonstrated that both Dimethocaine and cocaine produce significant, dose-dependent, and reversible increases in extracellular dopamine levels in the striatum. Cocaine and Dimethocaine were shown to produce similar 12-fold increases in dialysate dopamine at concentrations of 0.1 mM and 1 mM, respectively[1]. This suggests that while Dimethocaine is less potent than cocaine, it can elicit a comparable maximal effect at higher concentrations[1].

Signaling Pathways in Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors exert their effects by blocking the dopamine transporter (DAT) on the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission. The increased synaptic dopamine results in greater activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn triggers a cascade of intracellular signaling events. These pathways, including the cAMP/PKA and MAPK/ERK pathways, ultimately modulate gene expression and neuronal activity, leading to the various physiological and behavioral effects associated with these compounds.

Dopamine_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding DRI Dimethocaine (DRI) DRI->DAT Inhibition Signaling_cascade Intracellular Signaling Cascade (e.g., cAMP/PKA, MAPK) D_receptor->Signaling_cascade Activation Neuronal_response Neuronal Response Signaling_cascade->Neuronal_response Modulation

Dopamine Reuptake Inhibition Signaling Pathway

Experimental Protocols

In Vitro Dopamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To measure the ability of a test compound to displace a known radioligand from the dopamine transporter.

Materials:

  • Biological Sample: Rat striatal synaptosomes or cell lines expressing the dopamine transporter (e.g., HEK293-DAT).

  • Radioligand: A high-affinity DAT ligand, such as [³H]CFT (WIN 35,428) or [³H]GBR 12935.

  • Test Compounds: Dimethocaine and other DRIs of interest.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., benztropine (B127874) or cocaine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Tissue Preparation: Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add the synaptosomal preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow A 1. Prepare Synaptosomes or DAT-expressing cells B 2. Set up 96-well plate: - Total Binding (Radioligand) - Non-specific Binding (Radioligand + Control) - Test Compound (Radioligand + Varying [Compound]) A->B C 3. Incubate to reach equilibrium B->C D 4. Rapid Filtration (Cell Harvester) C->D E 5. Wash filters D->E F 6. Scintillation Counting E->F G 7. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) F->G

In Vitro Dopamine Transporter Binding Assay Workflow
In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following the administration of a DRI.

Objective: To determine the in vivo effect of a test compound on dopamine efflux.

Materials:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Equipment: Stereotaxic frame, anesthesia, microdialysis guide cannula, and probes.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • Test Compounds: Dimethocaine and other DRIs dissolved in aCSF.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine quantification.

  • Fraction Collector: To collect dialysate samples at regular intervals.

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 1-2 hours to ensure stable dopamine levels.

  • Drug Administration: Administer the test compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period following drug administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the time-course of the drug's effect.

Conclusion

Dimethocaine acts as a dopamine reuptake inhibitor with a potency that is lower than that of cocaine. However, it is capable of producing a similar maximal increase in extracellular dopamine levels at higher concentrations. The provided experimental protocols offer standardized methods for the in vitro and in vivo characterization of Dimethocaine and other novel DRIs. The quantitative data and methodologies presented in this guide can serve as a valuable resource for researchers in the field of neuroscience and drug development, facilitating the comparative analysis of these compounds and aiding in the discovery of new therapeutic agents.

References

Correlating Dimethocaine's In Vitro Binding Affinity with In Vivo Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimethocaine, a synthetic derivative of cocaine, correlating its in vitro binding affinity at monoamine transporters with its in vivo behavioral effects. The data presented herein is intended to offer an objective analysis of Dimethocaine's pharmacological profile in comparison to its more well-known counterpart, cocaine, supported by experimental data.

In Vitro Binding Affinity: A Primary Target at the Dopamine (B1211576) Transporter

Dimethocaine, like cocaine, exerts its psychostimulant effects primarily by interacting with monoamine transporters. In vitro radioligand binding assays have been employed to determine its affinity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Comparative Binding Affinities at Monoamine Transporters
CompoundTransporterKi (μM)IC50 (μM)Reference
Dimethocaine DAT 1.4 1.2 [1]
CocaineDAT0.60.7[1]
CocaineSERT0.74-
CocaineNET0.48-

Ki (inhibition constant) represents the concentration of a drug that will bind to half of the available receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.

In Vivo Behavioral Effects: Mirroring Cocaine's Stimulant Properties

The in vitro affinity of Dimethocaine for the dopamine transporter translates into observable behavioral effects in animal models, which are characteristic of psychostimulant drugs. These effects are primarily attributed to the blockade of dopamine reuptake, leading to increased dopaminergic neurotransmission in the brain's reward pathways[2].

Comparative Behavioral Effects in Mice
CompoundBehavioral AssayDose (mg/kg, i.p.)Observed EffectReference
Dimethocaine Locomotor Activity 10-40 Significant increase in locomotor activity
Dimethocaine Conditioned Place Preference (CPP) 10-40 Significant time spent on the drug-paired side
CocaineLocomotor Activity20Increased locomotor activity
CocaineConditioned Place Preference (CPP)20Development of place preference

i.p. - intraperitoneal injection

Studies in mice have shown that acute administration of Dimethocaine at doses ranging from 10 to 40 mg/kg significantly increases locomotor activity. Furthermore, in conditioned place preference (CPP) assays, a paradigm used to assess the rewarding properties of drugs, Dimethocaine induced a significant preference for the environment paired with its administration. These behavioral outcomes are similar to those observed with cocaine and suggest that Dimethocaine possesses reinforcing and rewarding properties that are likely to contribute to its abuse potential.

Correlation Between In Vitro Affinity and In Vivo Effects

The data strongly suggests a correlation between Dimethocaine's in vitro binding affinity for the dopamine transporter and its in vivo psychostimulant effects. The inhibition of dopamine reuptake, as indicated by its low micromolar Ki and IC50 values at DAT, leads to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic signaling in key brain regions, such as the nucleus accumbens, is a well-established mechanism for the locomotor-activating and rewarding effects of psychostimulants. The in vivo microdialysis data, which shows that Dimethocaine produces a significant, dose-dependent increase in extracellular dopamine in the striata of awake rats, further solidifies this link[1].

dot

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo Dimethocaine Dimethocaine DAT Dopamine Transporter (DAT) Dimethocaine->DAT Binds to Binding Binding Affinity (Ki = 1.4 µM) (IC50 = 1.2 µM) DAT->Binding Dopamine_Reuptake Inhibition of Dopamine Reuptake Binding->Dopamine_Reuptake Dopamine_Increase Increased Extracellular Dopamine Dopamine_Reuptake->Dopamine_Increase Leads to Locomotor_Activity Increased Locomotor Activity Dopamine_Increase->Locomotor_Activity CPP Conditioned Place Preference (Reward) Dopamine_Increase->CPP Behavioral_Effects Behavioral Effects

Caption: Correlation between in vitro binding and in vivo effects.

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine Transporter

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the dopamine transporter.

  • Membrane Preparation: Striatal tissue from rodent brains is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes containing the dopamine transporters. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for the dopamine transporter, such as [3H]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane), at a fixed concentration.

  • Competition Assay: To determine the binding affinity of Dimethocaine, varying concentrations of the unlabeled drug are added to the incubation mixture to compete with the radioligand for binding to the dopamine transporter.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Dimethocaine that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

G start Start membrane_prep Membrane Preparation start->membrane_prep binding_reaction Binding Reaction membrane_prep->binding_reaction competition Competition Assay binding_reaction->competition incubation Incubation competition->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification data_analysis Data Analysis quantification->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

In Vivo Locomotor Activity Assay

This protocol outlines a general procedure for assessing the effect of a compound on spontaneous locomotor activity in mice.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record the animal's movements. The arena is typically a square or circular enclosure.

  • Habituation: Prior to the test day, mice are individually placed in the locomotor activity chambers for a set period (e.g., 30-60 minutes) to acclimate them to the novel environment and reduce the influence of novelty-induced hyperactivity on the test day.

  • Drug Administration: On the test day, mice are administered either Dimethocaine (at various doses) or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after the injection, each mouse is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity, typically measured as the total distance traveled or the number of beam breaks, is recorded for a specific duration (e.g., 60-120 minutes).

  • Data Analysis: The total locomotor activity counts are averaged for each treatment group and compared using statistical methods (e.g., ANOVA) to determine if there is a significant effect of the drug compared to the vehicle control.

In Vivo Conditioned Place Preference (CPP) Assay

This protocol provides a general framework for conducting a conditioned place preference study to evaluate the rewarding effects of a drug.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment. A central, neutral compartment often connects the two conditioning compartments.

  • Pre-Conditioning Phase (Baseline Preference): On the first day, each mouse is placed in the central compartment and allowed to freely explore all three compartments for a set period (e.g., 15-20 minutes). The time spent in each compartment is recorded to determine any initial preference for one of the conditioning compartments.

  • Conditioning Phase: This phase typically occurs over several days. On "drug" conditioning days, mice are administered Dimethocaine and immediately confined to one of the conditioning compartments for a set period (e.g., 30 minutes). On "vehicle" conditioning days, mice are given a vehicle injection and confined to the opposite compartment. The order of drug and vehicle conditioning is counterbalanced across animals.

  • Post-Conditioning Phase (Test for Preference): After the conditioning phase, the mouse is once again placed in the central compartment with free access to both conditioning compartments in a drug-free state. The time spent in each compartment is recorded.

  • Data Analysis: A preference score is calculated by subtracting the time spent in the vehicle-paired compartment from the time spent in the drug-paired compartment during the post-conditioning test. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates that the drug has rewarding properties.

G cluster_pre_conditioning Pre-Conditioning cluster_conditioning Conditioning cluster_post_conditioning Post-Conditioning pre_test Baseline Preference Test (Free exploration) drug_pairing Drug Injection & Placement in Compartment A pre_test->drug_pairing vehicle_pairing Vehicle Injection & Placement in Compartment B post_test Preference Test (Free exploration, drug-free) drug_pairing->post_test

References

Safety Operating Guide

Proper Disposal of Dimethocaine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Dimethocaine hydrochloride, a compound recognized for its toxicity and potential environmental hazards. Adherence to these procedures is vital to protect personnel, the environment, and ensure compliance with institutional and federal regulations.

This compound is classified as a toxic substance, particularly harmful if swallowed, and poses a significant threat to aquatic ecosystems. Therefore, it must be managed as hazardous waste. The following procedures outline a comprehensive plan for its disposal, incorporating chemical neutralization to mitigate its toxicity prior to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves chemical degradation through hydrolysis, which breaks the ester bond of the molecule, yielding less toxic products: 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.

Experimental Protocol: Chemical Neutralization via Hydrolysis

This protocol is designed for the neutralization of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Glass beaker of appropriate size

  • Designated hazardous waste container

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste on a stir plate. Add a stir bar.

  • Dilution: If the waste is a concentrated solution or solid, dilute it with water to a concentration of approximately 10 mg/mL. This facilitates a more controlled reaction.

  • Basification: Slowly add the 1 M sodium hydroxide solution dropwise while stirring continuously. The goal is to raise the pH of the solution to approximately 10-11. Monitor the pH frequently using pH indicator strips or a pH meter. This basic environment will catalyze the hydrolysis of the ester.

  • Reaction Time: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization of pH: After the 24-hour reaction period, neutralize the solution by slowly adding 1 M hydrochloric acid dropwise until the pH is between 6 and 8.

  • Collection: The resulting neutralized solution, containing the hydrolysis products, should be transferred to a properly labeled hazardous waste container.

Waste Container and Labeling Requirements

Proper containment and labeling of the final waste are crucial for safe transport and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

RequirementSpecification
Container Type Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) is a suitable material.
Labeling The container must be clearly labeled as "Hazardous Waste."
Content Identification The label must include the full chemical names of the contents (e.g., "Hydrolyzed this compound solution," "4-aminobenzoic acid," "3-(diethylamino)-2,2-dimethyl-1-propanol").
Hazard Pictograms Affix the appropriate Globally Harmonized System (GHS) pictograms. For the initial this compound waste, this would include the "skull and crossbones" for acute toxicity. The neutralized waste may require different pictograms based on an assessment of the final mixture.
Contact Information Include the name and contact information of the generating researcher or laboratory.
Accumulation Start Date Record the date when the first drop of waste was added to the container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_neutralization Chemical Neutralization (in Fume Hood) cluster_disposal Final Disposal start This compound Waste Generated assess_quantity Assess Quantity and Concentration start->assess_quantity don_ppe Don Appropriate PPE assess_quantity->don_ppe dilute Dilute with Water (if necessary) don_ppe->dilute basify Add 1M NaOH to pH 10-11 dilute->basify hydrolyze Stir for 24 hours basify->hydrolyze neutralize_ph Neutralize with 1M HCl to pH 6-8 hydrolyze->neutralize_ph transfer_waste Transfer to Hazardous Waste Container neutralize_ph->transfer_waste label_container Label Container Correctly transfer_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process

Disposal Workflow for this compound

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethocaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethocaine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.